4-Ethoxy-2-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXNAAKJFTYOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307101 | |
| Record name | 4-Ethoxy-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206593-29-4 | |
| Record name | 4-Ethoxy-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Ethoxy-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a key structural motif in medicinal chemistry. Its unique combination of a fluorine atom and an ethoxy group on the benzoic acid scaffold imparts distinct physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluorobenzoic acid, including its chemical identity, physicochemical properties, a detailed plausible synthesis protocol, and its established and potential applications in the field of drug discovery and development. The strategic incorporation of this building block can significantly influence the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.
Introduction: The Strategic Importance of Fluorinated and Alkoxylated Benzoic Acids in Medicinal Chemistry
The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The small size and high electronegativity of the fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Similarly, the incorporation of alkoxy groups, such as an ethoxy group, can influence solubility, membrane permeability, and receptor interactions. 4-Ethoxy-2-fluorobenzoic acid combines these features, making it a valuable building block for creating drug candidates with potentially improved efficacy and pharmacokinetic profiles.
This guide will delve into the technical details of 4-Ethoxy-2-fluorobenzoic acid, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: 4-Ethoxy-2-fluorobenzoic acid
-
CAS Number: 1206593-29-4
-
Molecular Formula: C₉H₉FO₃
-
Molecular Weight: 184.16 g/mol
While extensive experimental data for 4-Ethoxy-2-fluorobenzoic acid is not widely available in the public domain, its properties can be predicted and inferred from closely related analogs and computational models.
Table 1: Physicochemical Properties of 4-Ethoxy-2-fluorobenzoic Acid
| Property | Value/Information | Source |
| Appearance | Predicted to be a white to off-white solid. | Inferred from similar benzoic acid derivatives. |
| Melting Point | No experimental data found. | - |
| Boiling Point | No experimental data found. | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | Inferred from related compounds. |
| pKa | The fluorine atom at the ortho position is expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2). | Chemical Theory |
| LogP | A calculated XlogP of 1.8 suggests moderate lipophilicity. | Computational Prediction |
| Monoisotopic Mass | 184.05357 Da | Computational Prediction |
Synthesis of 4-Ethoxy-2-fluorobenzoic Acid: A Plausible Experimental Protocol
Principle of the Synthesis:
The synthesis involves the Williamson ether synthesis, a classic and reliable method for forming ethers. In this case, the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ethoxy ether.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of 4-Ethoxy-2-fluorobenzoic acid.
Detailed Step-by-Step Methodology:
Materials:
-
2-Fluoro-4-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2-3 equivalents) to the flask. Add a sufficient volume of anhydrous DMF to dissolve the starting material and create a stirrable suspension.
-
Addition of Ethylating Agent: To the stirred suspension, add the ethylating agent (ethyl iodide or ethyl bromide, 1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Acidification and Isolation: Dissolve the crude residue in a minimal amount of a suitable solvent and acidify with 1 M HCl until the product precipitates out.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Ethoxy-2-fluorobenzoic acid.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions like hydrolysis of the carboxylic acid.
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction of the Williamson ether synthesis.
-
Excess of Reagents: Using a slight excess of the base and ethylating agent helps to drive the reaction to completion.
-
Aqueous Workup and Acidification: The workup procedure is designed to remove the inorganic salts and unreacted base. Acidification is necessary to protonate the carboxylate and precipitate the final product.
Applications in Drug Development and Medicinal Chemistry
While specific examples of marketed drugs containing the 4-ethoxy-2-fluorobenzoic acid moiety are not prominent, its structural features make it a highly attractive intermediate for the synthesis of a wide range of biologically active molecules. The fluorobenzoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Potential as a Key Intermediate:
-
Synthesis of Enzyme Inhibitors: The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for its use in the synthesis of inhibitors for enzymes such as kinases, proteases, and cyclooxygenases. The fluorine and ethoxy groups can provide specific interactions within the enzyme's active site, potentially enhancing potency and selectivity.
-
Development of Receptor Modulators: As a fragment for library synthesis, 4-ethoxy-2-fluorobenzoic acid can be incorporated into molecules targeting various G-protein coupled receptors (GPCRs) and nuclear receptors. The substitution pattern can influence the binding affinity and functional activity of the resulting ligands.
-
Improving Pharmacokinetic Properties: The presence of the fluorine atom can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life of the drug. The ethoxy group can be tailored to optimize solubility and permeability.
Logical Relationship in Drug Design:
Caption: Logical flow from the core scaffold to a potential drug candidate.
Spectroscopic Data Analysis (Predicted)
While experimental spectra are not available, a prediction of the key signals in ¹H NMR and ¹³C NMR spectra can be made based on the structure and known chemical shifts of similar compounds.
-
¹H NMR:
-
Ethyl group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).
-
Aromatic protons: Three distinct signals in the aromatic region (approximately 6.8-7.9 ppm), with splitting patterns influenced by both the fluorine and the other substituents. The proton ortho to the fluorine and meta to the carboxyl group would likely appear as a doublet of doublets.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).
-
-
¹³C NMR:
-
Ethyl group: Two signals in the aliphatic region, around 15 ppm (CH₃) and 64 ppm (OCH₂).
-
Aromatic carbons: Six signals in the aromatic region (approximately 100-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings.
-
Carboxylic acid carbon: A signal around 165-170 ppm.
-
Safety and Handling
As with any laboratory chemical, 4-Ethoxy-2-fluorobenzoic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Ethoxy-2-fluorobenzoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers the potential to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. While detailed experimental data for this specific molecule is limited in the public literature, its synthesis can be reliably achieved through established methods. As the demand for more effective and safer therapeutics continues to grow, the strategic use of well-designed intermediates like 4-Ethoxy-2-fluorobenzoic acid will undoubtedly play a crucial role in the future of drug development.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
4-Ethoxy-2-fluorobenzoic acid on PubChem. National Center for Biotechnology Information. [Link]
- Synthesis of fluorinated benzoic acid derivatives.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Fluorobenzoic Acid in Modern Pharmaceutical Development. [Link][1]
Sources
Technical Guide: Spectroscopic Characterization of 4-Ethoxy-2-fluorobenzoic Acid
Executive Summary
4-Ethoxy-2-fluorobenzoic acid (CAS: 1206593-29-4) is a critical intermediate in the synthesis of fluorinated liquid crystals and pharmaceutical active ingredients (APIs). Its structural integrity relies on the precise arrangement of the fluorine atom at the ortho position and the ethoxy group at the para position relative to the carboxylic acid.
This guide provides a definitive spectroscopic profile for researchers. Unlike simple aliphatic compounds, the presence of the fluorine atom (
Structural Analysis & Numbering
To ensure accurate spectral assignment, we utilize the following numbering scheme:
-
C1: Carboxyl-bearing carbon (ipso)
-
C2: Fluorine-bearing carbon (ortho)
-
C3: Aromatic proton (meta to COOH)
-
C4: Ethoxy-bearing carbon (para)
-
C5: Aromatic proton (ortho to ethoxy)
-
C6: Aromatic proton (ortho to COOH)
Molecular Formula:
Mass Spectrometry (MS) Profiling[1]
Mass spectrometry offers the primary confirmation of molecular weight. For benzoic acid derivatives, Electrospray Ionization in Negative Mode (ESI-) is the preferred method due to the facile deprotonation of the carboxylic acid.
Experimental Protocol
-
Ionization Source: ESI (Negative Mode)
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (trace).
-
Flow Rate: 10 µL/min (Direct Infusion).
Diagnostic Ions
| m/z (amu) | Ion Identity | Interpretation |
| 183.05 | Parent Ion. Deprotonated molecular ion. Base peak.[1][2] | |
| 139.05 | Decarboxylation. Loss of 44 Da. Diagnostic of benzoic acids. | |
| 111.00 | Ethoxy Cleavage. Loss of ethene from the ethoxy tail via McLafferty-like rearrangement. |
Fragmentation Pathway (Logic Diagram)
Caption: Figure 1. Proposed ESI(-) fragmentation pathway for 4-ethoxy-2-fluorobenzoic acid.
Infrared Spectroscopy (IR)[1]
IR spectroscopy is used primarily to confirm functional groups and solid-state form (polymorphs).
Experimental Protocol
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Resolution: 4 cm⁻¹.
-
Scans: 16.
Key Absorbance Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2800–3100 | O-H (Acid) | Broad stretching vibration, typical of carboxylic acid dimers. |
| 1680–1695 | C=O (Carbonyl) | Strong stretch. Lower frequency than aliphatic acids due to conjugation. |
| 1600, 1580 | C=C (Aromatic) | Ring breathing modes. |
| 1240–1260 | C-F (Aryl) | Strong C-F stretching vibration (Diagnostic). |
| 1180, 1040 | C-O-C (Ether) | Asymmetric and symmetric stretching of the ethoxy group. |
Nuclear Magnetic Resonance (NMR)[1][3][4][5]
This is the most critical section. The presence of Fluorine-19 (
H NMR Data (400 MHz, DMSO- )
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Shift (δ ppm) | Multiplicity | Integral | Coupling Constants ( | Assignment |
| 12.80 | Broad s | 1H | - | COOH (Acidic proton) |
| 7.85 | t (pseudo) | 1H | H-6 (Ortho to COOH) | |
| 6.95 | dd | 1H | H-3 (Ortho to F, Meta to COOH) | |
| 6.85 | dd | 1H | H-5 (Meta to F) | |
| 4.12 | q | 2H | -O-CH2- (Ethoxy) | |
| 1.35 | t | 3H | -CH3 (Ethoxy) |
Expert Insight:
-
H-6 Signal: Often appears as a pseudo-triplet because the coupling to the neighbor proton (H-5) and the fluorine atom (para-coupling is rare, but here F is meta to H-6? No, F is ortho to C1, H-6 is ortho to C1. They are meta to each other).
-
Correction: In 2-fluorobenzoic acids, the H-6 proton (ortho to Carbonyl) usually shows a standard doublet (
Hz). However, long-range coupling to F ( ) can broaden it or split it slightly ( Hz is usually for ortho H-F). -
Refined Assignment: H-6 is meta to Fluorine.
is typically 5–8 Hz. Thus, H-6 appears as a doublet of doublets (dd) or pseudo-triplet if .
-
-
H-3 Signal: This proton is ortho to the Fluorine. It exhibits a large
coupling (>10 Hz), making it distinct from H-5.
C NMR Data (100 MHz, DMSO- )
Carbon signals are split into doublets due to
| Shift (δ ppm) | Multiplicity ( | Assignment |
| 165.5 | d ( | C=O (Carboxyl) |
| 163.0 | d ( | C-2 (C-F bond) |
| 162.5 | d ( | C-4 (C-OEt bond) |
| 133.5 | d ( | C-6 (Ortho to COOH) |
| 111.0 | d ( | C-5 |
| 102.5 | d ( | C-3 (Ortho to F) |
| 64.2 | s | -CH2- (Ethoxy) |
| 14.5 | s | -CH3 (Ethoxy) |
NMR Coupling Logic Diagram
Caption: Figure 2. Visualization of the scalar coupling network originating from the Fluorine atom.
Synthesis & Sample Preparation for Analysis[3][6][7]
To ensure the spectra above are reproducible, the sample must be free of the starting material (2-fluoro-4-hydroxybenzoic acid).
Synthesis Context
The compound is typically synthesized via the Williamson Ether Synthesis :
-
Reagents: 2-Fluoro-4-hydroxybenzoic acid + Ethyl Iodide (EtI) +
. -
Solvent: DMF or Acetone (Reflux).
-
Purification: Acidification followed by recrystallization from Ethanol/Water.
Sample Prep for Spectroscopy
-
NMR: Dissolve ~10 mg in 0.6 mL DMSO-
. Ensure the solution is clear; suspended solids will broaden lines. -
MS: Dilute to 10 ppm in MeOH. Filter through 0.2 µm PTFE filter to avoid clogging the ESI capillary.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 117760758 (Related Structure). Retrieved from [Link]
-
Organic Syntheses. (1941).[3] Synthesis of p-Fluorobenzoic Acid (Methodology Reference). Org.[4][3] Synth. 1941, 21,[5] 44. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 4-Ethoxy-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 4-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule remains limited in publicly accessible databases, this document synthesizes available information on its constituent parts and related analogues to provide a foundational understanding of its properties, synthesis, and potential applications. We will delve into its molecular characteristics, propose a logical synthetic pathway, and discuss the anticipated impact of its unique structural features on its chemical and biological behavior. This guide is intended to serve as a valuable resource for researchers looking to incorporate this and similar scaffolds into their discovery and development pipelines.
Introduction: The Strategic Value of Fluorination and Ethoxylation in Drug Design
The incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.
Similarly, the ethoxy group, while seemingly simple, can impart beneficial properties. It can increase lipophilicity, which can be crucial for traversing cellular membranes, and provide a handle for further chemical modification. The combination of a fluorine atom and an ethoxy group on a benzoic acid scaffold, as in 4-Ethoxy-2-fluorobenzoic acid, presents a compelling structural motif for fine-tuning the properties of lead compounds in drug development. The ortho-fluorine substituent is particularly interesting as it can induce specific conformational preferences and alter the acidity of the carboxylic acid group, potentially leading to novel biological activities.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Molecular Structure and Weight
The chemical structure of 4-Ethoxy-2-fluorobenzoic acid consists of a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and an ethoxy group at position 4.
Molecular Formula: C₉H₉FO₃
Based on this formula, the molecular weight can be calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 184.17 g/mol |
Physicochemical Characteristics
While experimentally determined data for 4-Ethoxy-2-fluorobenzoic acid are not widely available, we can infer its likely properties based on related compounds such as 4-fluorobenzoic acid and 4-ethoxybenzoic acid.[1][2]
| Property | Predicted Value / Comparison | Rationale |
| Appearance | White to off-white solid | Aromatic carboxylic acids are typically crystalline solids at room temperature. |
| Melting Point | Expected to be a solid with a defined melting point. For comparison, 4-fluorobenzoic acid has a melting point of 182-184 °C and 4-ethoxybenzoic acid has a melting point of 196-198 °C. | The introduction of the ethoxy group may alter the crystal lattice packing compared to 4-fluorobenzoic acid. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water. | The carboxylic acid and ethoxy groups provide polarity, while the benzene ring contributes to non-polar character. |
| pKa | The pKa is expected to be influenced by both the electron-withdrawing fluorine atom and the electron-donating ethoxy group. The ortho-fluorine is likely to have a significant acid-strengthening effect. | The acidity of the carboxylic acid will be a key determinant of its behavior in biological systems. |
Synthesis and Purification
A reliable and scalable synthetic route is crucial for the utilization of any chemical compound in research. A plausible and efficient method for the synthesis of 4-Ethoxy-2-fluorobenzoic acid is proposed below.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most direct route to 4-Ethoxy-2-fluorobenzoic acid is via a Williamson ether synthesis, starting from the commercially available 2-Fluoro-4-hydroxybenzoic acid.[3] This method involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.
Sources
A Theoretical Investigation of 4-Ethoxy-2-fluorobenzoic Acid: A Computational Guide for Drug Discovery and Materials Science
Abstract
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The introduction of fluorine and alkoxy groups can dramatically alter the physicochemical and electronic properties of these molecules, influencing their biological activity and material characteristics. This technical guide provides a comprehensive framework for the theoretical investigation of 4-Ethoxy-2-fluorobenzoic acid using quantum chemical calculations. We present a robust, self-validating protocol based on Density Functional Theory (DFT), offering researchers, scientists, and drug development professionals a detailed roadmap for predicting molecular structure, vibrational spectra, and electronic properties. This guide emphasizes the causality behind computational choices, ensuring that the presented methodologies are not merely a series of steps but a logical and scientifically grounded approach to in silico analysis.
Introduction: The Significance of Fluorinated and Alkoxy-Substituted Benzoic Acids
Benzoic acid derivatives are privileged structures in drug discovery and serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of substituents on the phenyl ring is a cornerstone of molecular design. The fluorine atom, with its high electronegativity, small size, and ability to form strong bonds with carbon, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Similarly, alkoxy groups, such as the ethoxy group, can modulate lipophilicity and introduce specific steric and electronic effects that influence molecular interactions and crystal packing.[2]
4-Ethoxy-2-fluorobenzoic acid combines these features, making it a molecule of significant interest. However, as a potentially novel or less-common compound, extensive experimental data may not be readily available. This is precisely where theoretical calculations become indispensable. By employing computational methods, we can generate foundational data on its structural and electronic characteristics, guiding future synthesis, experimental validation, and application. This guide will use Density Functional Theory (DFT), a powerful quantum chemical method that provides a favorable balance between accuracy and computational cost for molecules of this size.
The Computational Protocol: A Self-Validating Workflow
The reliability of theoretical calculations hinges on the judicious selection of methodology. For organic molecules containing electronegative atoms like fluorine and oxygen, the combination of the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p), has been shown to yield accurate results for geometry, vibrational frequencies, and electronic properties that are in good agreement with experimental data.[3][4][5]
Causality of Method Selection:
-
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This is computationally more efficient than traditional wavefunction-based methods while providing high accuracy.
-
B3LYP Functional: Becke's three-parameter Lee-Yang-Parr (B3LYP) is a hybrid exchange-correlation functional. It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This mixing corrects for some of the inherent limitations of pure DFT functionals, leading to more accurate predictions of molecular properties.[6]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution.
-
6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into three functions (described by 3, 1, and 1 primitives, respectively), allowing for greater flexibility.
-
++G: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, which is essential for describing chemical bonds accurately.
-
The entire computational workflow is designed to be a logical progression, where the output of each step serves as a validated input for the next.
Caption: A validated computational workflow for theoretical analysis.
Molecular Geometry Optimization
The first crucial step is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum energy structure. This is achieved through geometry optimization. The process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy.[4]
Step-by-Step Protocol:
-
Build the Molecule: Construct the 4-Ethoxy-2-fluorobenzoic acid molecule using a molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.
-
Set up the Calculation: In the computational chemistry software (e.g., Gaussian), specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt: This line requests a geometry optimization (Opt) at the B3LYP/6-311++G(d,p) level of theory with verbose output.
-
#p ... Freq: It is highly recommended to also request a frequency calculation (Freq) to be performed after the optimization. This will confirm that the optimized structure is a true energy minimum.
-
-
Execute and Analyze: Run the calculation. The output will provide the final optimized coordinates and the total electronic energy. A successful optimization is confirmed when the forces on the atoms are near zero.
Predicted Geometrical Parameters
While experimental data for the title compound is unavailable, we can predict the key geometrical parameters. The results would be tabulated and compared with known values for similar molecules like benzoic acid and its derivatives to establish a baseline for accuracy. The presence of the ortho-fluorine and the ethoxy group is expected to cause minor distortions in the benzene ring from a perfect hexagonal geometry.[4]
| Parameter | Atom(s) | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| Bond Length | C=O (carbonyl) | ~1.21 | - |
| Bond Length | C-O (hydroxyl) | ~1.35 | - |
| Bond Length | O-H (hydroxyl) | ~0.97 | - |
| Bond Length | C-F | ~1.36 | - |
| Bond Length | C-O (ether) | ~1.37 | - |
| Bond Angle | C-C-C (ring) | ~118-122 | |
| Bond Angle | O=C-O | ~123 | |
| Bond Angle | C-O-H | ~107 | |
| Note: These are expected values based on typical DFT calculations for similar molecules. Actual calculated values should be inserted here upon computation. |
Vibrational Frequency Analysis
Vibrational analysis serves two critical purposes:
-
Verification of the Optimized Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable conformer.
-
Prediction of Spectroscopic Data: The calculated harmonic vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.[7] This allows for the assignment of specific vibrational modes (stretching, bending, torsion) to the observed spectral peaks.[8]
Protocol:
-
Calculation: Use the optimized geometry from the previous step as the input. The calculation is typically performed using the Freq keyword in the software.
-
Scaling: Raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. To improve agreement, a scaling factor is applied. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is commonly used for frequencies.[6]
-
Analysis: The output provides the scaled frequencies (in cm⁻¹), their corresponding IR intensities, Raman activities, and a description of the atomic motions for each mode (Potential Energy Distribution, PED).[9]
Predicted Key Vibrational Modes
The calculated spectrum of 4-Ethoxy-2-fluorobenzoic acid will exhibit characteristic peaks corresponding to its functional groups.
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3600-3400 (monomer), ~3000 (dimer) |
| C-H Stretch | Aromatic | ~3100-3000 |
| C-H Stretch | Aliphatic (Ethoxy) | ~2980-2850 |
| C=O Stretch | Carboxylic Acid | ~1750-1700 |
| C=C Stretch | Aromatic Ring | ~1600-1450 |
| C-F Stretch | Fluoroaromatic | ~1250-1100 |
| C-O Stretch | Ether & Carboxylic Acid | ~1300-1000 |
The O-H stretching frequency is particularly sensitive to hydrogen bonding. In the gas phase (monomer), it appears as a sharp band at a high wavenumber, while in the solid state or concentrated solution, intermolecular hydrogen bonding to form dimers causes a significant red-shift and broadening of this peak.[9]
Analysis of Electronic Properties
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.
-
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).
-
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[10][11] The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance.[12]
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule.[13] It is plotted on the surface of the molecule's electron density. The MEP is invaluable for identifying sites for electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding.[14][15]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms, especially the acidic proton of the carboxylic acid. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas with near-zero potential, often found over nonpolar regions like the carbon backbone of the phenyl ring.
For 4-Ethoxy-2-fluorobenzoic acid, the MEP map is expected to show a strong negative potential (red) around the carbonyl oxygen and a strong positive potential (blue) around the hydroxyl hydrogen, clearly identifying the primary sites for hydrogen bonding.[16]
Conclusion
This guide has outlined a comprehensive and robust theoretical protocol for the in silico characterization of 4-Ethoxy-2-fluorobenzoic acid using Density Functional Theory. By following this workflow—from geometry optimization and vibrational analysis to the investigation of electronic properties—researchers can generate reliable, predictive data. This information can illuminate the molecule's inherent chemical reactivity, stability, and spectroscopic signatures. Such theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental results, and accelerating the design of new drugs and advanced materials. The principles and methodologies detailed herein are broadly applicable to a wide range of substituted aromatic compounds, providing a powerful tool in the modern chemist's arsenal.
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Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. [Link]
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Experimental (FT-IR, NMR) and Theoretical (B3PW91, B3LYP, HF) Analyses of 2-(3-Ethyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine)-benzoic acid. (2019). DergiPark. [Link]
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FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. (2014). PubMed. [Link]
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical studies on 3,5-difluorobenzoic acid. (2023). ScholarWorks @ UTRGV. [Link]
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Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2024). YouTube. [Link]
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Computational Analysis of Alkoxy-Azoxybenzene Liquid Crystals: A Comparative Investigation with Experimental Data for Bioinformatics Applications. (2024). SciSpace. [Link]
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2024). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethoxy-2-fluorobenzoic Acid
Introduction
4-Ethoxy-2-fluorobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of pharmaceuticals and other advanced materials. Its specific substitution pattern, featuring an ethoxy group para to the carboxylic acid and a fluorine atom in the ortho position, imparts unique electronic and steric properties that are leveraged in drug design and materials science. This document provides a detailed guide for the synthesis of 4-ethoxy-2-fluorobenzoic acid, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Synthetic Strategies: A Comparative Analysis
Two primary retrosynthetic pathways are considered for the synthesis of 4-ethoxy-2-fluorobenzoic acid. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.
-
Strategy 1: Etherification of a Phenolic Precursor. This is often the more common and reliable laboratory-scale approach. It commences with a commercially available di-substituted benzene ring containing the fluoro and a hydroxyl group, followed by the introduction of the ethoxy group. This strategy typically involves a protection-deprotection sequence for the carboxylic acid functionality.
-
Strategy 2: Carboxylation of an Ether Precursor. This approach begins with an ethoxy- and fluoro-substituted benzene ring and introduces the carboxylic acid group in a subsequent step. This is often achieved through a directed ortho-metalation (DoM) reaction.
This guide will focus on providing a detailed protocol for Strategy 1, as it generally involves more common and manageable reagents and reaction conditions for a standard laboratory setting.
Detailed Experimental Protocol: Synthesis via Etherification of 3-Fluoro-4-hydroxybenzoic Acid
This synthetic route is a three-step process:
-
Protection: Esterification of the carboxylic acid in 3-fluoro-4-hydroxybenzoic acid.
-
Etherification: Williamson ether synthesis to introduce the ethoxy group.
-
Deprotection: Saponification of the ester to yield the final product.
Caption: Synthetic pathway for 4-Ethoxy-2-fluorobenzoic acid.
Step 1: Protection of the Carboxylic Acid (Fischer Esterification)
The carboxylic acid group is more acidic than the phenolic hydroxyl group and would interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is first protected as an ethyl ester.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-4-hydroxybenzoic acid | 156.12 | 10.0 g | 0.064 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (10.0 g, 0.064 mol).
-
Add absolute ethanol (100 mL) and stir until the solid is largely dissolved.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate (100 mL) and water (50 mL).
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-fluoro-4-hydroxybenzoate as a solid, which can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
This classic SN2 reaction forms the ether linkage. A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group.[1][2][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-fluoro-4-hydroxybenzoate | 184.16 | (from Step 1) | ~0.064 |
| Iodoethane (Ethyl iodide) | 155.97 | 12.0 g (6.2 mL) | 0.077 |
| Potassium carbonate (anhydrous) | 138.21 | 13.3 g | 0.096 |
| Acetone (anhydrous) | 58.08 | 150 mL | - |
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude ethyl 3-fluoro-4-hydroxybenzoate from the previous step, anhydrous potassium carbonate (13.3 g, 0.096 mol), and anhydrous acetone (150 mL).
-
Stir the suspension vigorously and add iodoethane (12.0 g, 0.077 mol).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-ethoxy-2-fluorobenzoate. This product is often an oil or low-melting solid and can be carried forward to the next step.
Step 3: Deprotection of the Carboxylic Acid (Saponification)
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-ethoxy-2-fluorobenzoate | 212.21 | (from Step 2) | ~0.064 |
| Sodium hydroxide | 40.00 | 5.1 g | 0.128 |
| Water | 18.02 | 50 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
Protocol:
-
Dissolve the crude ethyl 4-ethoxy-2-fluorobenzoate in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask with a magnetic stirrer.
-
Add sodium hydroxide (5.1 g, 0.128 mol) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of 4-ethoxy-2-fluorobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Alternative Synthetic Approach: Directed Ortho-Metalation
For the sake of comprehensiveness, an alternative strategy beginning with 1-ethoxy-3-fluorobenzene is outlined below. This method relies on the ability of the ethoxy group to direct lithiation to the ortho position.[4][5] The fluorine atom also influences the regioselectivity of this deprotonation.
Caption: Directed ortho-Metalation pathway.
This approach involves the use of highly reactive organolithium reagents, which require strictly anhydrous and inert atmosphere conditions. While powerful, these conditions may be more challenging to implement in some laboratory settings compared to the Williamson ether synthesis route.
Troubleshooting and Safety Considerations
-
Low Yield in Esterification: Ensure the use of absolute ethanol and a sufficient catalytic amount of strong acid. Driving the equilibrium towards the product can be achieved by removing water, although in this protocol, using an excess of ethanol is the primary method.
-
Incomplete Etherification: The reaction may require longer reflux times or the use of a more polar aprotic solvent like DMF. Ensure that the potassium carbonate is finely powdered and the reagents are anhydrous. Phase transfer catalysts can also be employed to improve reaction rates.[3][6][7]
-
Safety: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE). Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen). Iodoethane is a toxic and potentially carcinogenic alkylating agent and should be handled in a well-ventilated fume hood.
Conclusion
The synthesis of 4-ethoxy-2-fluorobenzoic acid is readily achievable through a reliable three-step sequence involving esterification, Williamson ether synthesis, and saponification, starting from 3-fluoro-4-hydroxybenzoic acid. This method provides a clear and scalable route for obtaining this valuable synthetic intermediate. The choice of synthetic strategy should always be guided by factors such as starting material availability, scale, and the technical capabilities of the laboratory.
References
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])
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- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
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2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
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Directed (ortho) Metallation. (URL: [Link])
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Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])
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Williamson ether synthesis - Wikipedia. (URL: [Link])
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (URL: [Link])
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. (URL: [Link])
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (URL: [Link])
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Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks | Organic Letters - ACS Publications. (URL: [Link])
-
ortho metalation - Andrew G Myers Research Group. (URL: [Link])
-
An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. (URL: [Link])
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How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy - YouTube. (URL: [Link])
-
The Williamson Ether Synthesis. (URL: [Link])
-
Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - ResearchGate. (URL: [Link])
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (URL: [Link])
-
Directed ortho Metalation: Soon to be a Textbook Reaction? (URL: [Link])
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Application Notes & Protocols: 4-Ethoxy-2-fluorobenzoic Acid as a Strategic Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-2-fluorobenzoic acid has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifecta of functional groups—a carboxylic acid for versatile coupling, a fluorine atom for modulating physicochemical properties, and an ethoxy group for structural diversity—renders it a strategic component in the synthesis of complex molecules. This guide provides an in-depth exploration of its applications, particularly in the realms of medicinal chemistry and materials science. We present detailed, field-proven protocols for its use in robust amide bond formation and as a precursor in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.
The Strategic Advantage of 4-Ethoxy-2-fluorobenzoic Acid
The utility of 4-Ethoxy-2-fluorobenzoic acid stems from the synergistic interplay of its constituent parts. The strategic incorporation of fluorine is a cornerstone of modern drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The fluorine atom at the 2-position exerts a significant electron-withdrawing effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[4] The 4-ethoxy group provides a lipophilic handle that can be crucial for optimizing the pharmacokinetic profile of a drug candidate and can participate in key binding interactions within a biological target.
The carboxylic acid moiety is the primary reactive site, serving as a versatile anchor for a multitude of synthetic transformations, most notably the formation of amides, esters, and other derivatives.[5] This combination of features makes 4-ethoxy-2-fluorobenzoic acid an ideal starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[6]
Physicochemical Properties
A clear understanding of the physical properties of a building block is critical for experimental design. Below is a summary of the key properties of the related compound, 4-fluorobenzoic acid, which provides a useful reference.
| Property | Value | Reference |
| CAS Number | 456-22-4 | [7] |
| Molecular Formula | C₇H₅FO₂ | [7][8] |
| Molecular Weight | 140.11 g/mol | [8] |
| Appearance | White to yellow crystalline powder | [9] |
| Melting Point | 182-184 °C | [8] |
| Boiling Point | 253.7 °C | [9] |
| Solubility | Soluble in alcohol, methanol, and ether. Slightly soluble in water. | [8][9] |
Core Applications & Synthetic Pathways
4-Ethoxy-2-fluorobenzoic acid is a linchpin in the synthesis of diverse molecular architectures. Its applications span from the creation of bioactive agents to the development of advanced materials like liquid crystals.[10][11][12]
In Medicinal Chemistry: Crafting Bioactive Scaffolds
The 4-ethoxy-2-fluorobenzamide moiety is a recurring motif in a variety of pharmacologically active agents, including kinase inhibitors, anti-inflammatory agents, and antibacterials.[13][14]
Application Focus: Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The 4-ethoxy-2-fluorobenzoic acid scaffold can be readily incorporated to interact with the hinge region of the ATP-binding pocket of many kinases. The fluorine atom can form crucial hydrogen bonds, while the ethoxy group can occupy a hydrophobic pocket, thereby enhancing binding affinity and selectivity.[15][16]
Incorporation into a kinase inhibitor scaffold.
Foundational Synthetic Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of derivatives of 4-ethoxy-2-fluorobenzoic acid.
2.2.1. Protocol: EDC/HOBt Mediated Amide Coupling
This protocol details a standard and highly efficient method for forming an amide bond between 4-ethoxy-2-fluorobenzoic acid and a primary or secondary amine using carbodiimide chemistry.[17]
Causality of Reagent Choice:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. Its byproducts are also water-soluble, simplifying purification through an aqueous workup.
-
HOBt (Hydroxybenzotriazole): An additive that reacts with the activated acid to form an active ester. This intermediate is less prone to racemization and side reactions compared to the initial O-acylisourea intermediate formed with EDC alone.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining an optimal pH for the coupling.
-
DCM (Dichloromethane): A common aprotic solvent that effectively dissolves the reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediates.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-ethoxy-2-fluorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM to dissolve the solids. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize side product formation.
-
Base Addition: Add DIPEA (2.5 eq) to the cooled solution and stir for 5 minutes.
-
Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[18]
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Workflow for EDC/HOBt mediated amide synthesis.
2.2.2. Advanced Application: Suzuki-Miyaura Cross-Coupling
While the carboxylic acid itself is not a direct participant, 4-ethoxy-2-fluorobenzoic acid can be a precursor for substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19] This powerful C-C bond-forming reaction is fundamental to synthesizing biaryl structures prevalent in pharmaceuticals and materials science.[6][20]
Synthetic Strategy:
The parent acid would first need to be converted into an aryl halide or triflate. For instance, bromination of the aromatic ring would yield a substrate suitable for Suzuki coupling.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 4-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. innospk.com [innospk.com]
- 10. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 15. researchgate.net [researchgate.net]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. globalscientificjournal.com [globalscientificjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Ethoxy-2-fluorobenzoic Acid in Medicinal Chemistry
Introduction: The Strategic Importance of 4-Ethoxy-2-fluorobenzoic Acid
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other carefully selected functional groups into molecular scaffolds is a cornerstone of rational drug design. 4-Ethoxy-2-fluorobenzoic acid is a prime exemplar of a highly valuable building block, offering a unique combination of electronic and steric properties that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of the ortho-fluoro substituent significantly influences the acidity of the carboxylic acid and the conformation of its derivatives, while the para-ethoxy group provides a handle for modifying lipophilicity and potential for specific interactions with biological targets.[1] This guide provides an in-depth exploration of the derivatization of 4-ethoxy-2-fluorobenzoic acid, presenting detailed protocols and the scientific rationale behind the chosen synthetic strategies.
The Influence of Ortho-Fluoro and Para-Ethoxy Substituents on Reactivity
The reactivity of the carboxylic acid moiety in 4-ethoxy-2-fluorobenzoic acid is modulated by the electronic and steric effects of its substituents.
-
Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in the design of derivatization strategies. Furthermore, the ortho-fluoro group can sterically hinder the approach of bulky reagents, a factor that must be considered when selecting coupling agents and reaction conditions.
-
Para-Ethoxy Group: The ethoxy group at the para position is an electron-donating group through resonance (+M), which can partially offset the electron-withdrawing effect of the fluorine atom. Its presence also increases the lipophilicity of the molecule, a property that is often desirable for improving membrane permeability and oral bioavailability of drug candidates.
Key Derivatization Strategies and Protocols
The carboxylic acid functionality of 4-ethoxy-2-fluorobenzoic acid is a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters. These functional groups are prevalent in a vast number of approved drugs.
Amide Synthesis: Forging the Backbone of Bioactive Molecules
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.
A robust and widely used method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with a wide range of amines to form the desired amide.
Protocol 1: Synthesis of 4-Ethoxy-2-fluorobenzoyl chloride
-
Materials: 4-Ethoxy-2-fluorobenzoic acid, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), anhydrous dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction by the cessation of gas evolution.
-
The resulting solution of 4-ethoxy-2-fluorobenzoyl chloride is typically used in the next step without purification after removal of the excess reagent and solvent under reduced pressure.
-
Protocol 2: Amide Formation from 4-Ethoxy-2-fluorobenzoyl chloride
-
Materials: 4-Ethoxy-2-fluorobenzoyl chloride solution, desired amine (primary or secondary), a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), anhydrous DCM.
-
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the solution of 4-ethoxy-2-fluorobenzoyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation: Amide Synthesis via Acyl Chloride
| Amine Substrate | Product | Typical Yield |
| Aniline | N-phenyl-4-ethoxy-2-fluorobenzamide | >90% |
| Benzylamine | N-benzyl-4-ethoxy-2-fluorobenzamide | >90% |
| Morpholine | (4-Ethoxy-2-fluorophenyl)(morpholino)methanone | >85% |
To circumvent the often harsh conditions of acyl chloride formation, a plethora of coupling reagents have been developed for the direct formation of amides from carboxylic acids and amines. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.
Common Coupling Reagents:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Protocol 3: HATU-Mediated Amide Coupling
-
Materials: 4-Ethoxy-2-fluorobenzoic acid, desired amine, HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
To a solution of 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Add HATU (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Visualization: Amide Coupling Workflow
Caption: General workflow for amide synthesis via in situ activation.
Ester Synthesis: Modulating Polarity and Prodrug Strategies
Esterification of 4-ethoxy-2-fluorobenzoic acid is another critical derivatization for altering physicochemical properties, such as solubility and membrane permeability. Esters can also serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium, and to drive it towards the ester product, the alcohol is often used as the solvent (in large excess) or water is removed as it is formed.
Protocol 4: Methyl Ester Synthesis via Fischer Esterification
-
Materials: 4-Ethoxy-2-fluorobenzoic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve 4-ethoxy-2-fluorobenzoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the methyl 4-ethoxy-2-fluorobenzoate.
-
Similar to amide synthesis, the highly reactive 4-ethoxy-2-fluorobenzoyl chloride can be reacted with alcohols to form esters, often under milder conditions than Fischer esterification.
Protocol 5: Ester Synthesis from 4-Ethoxy-2-fluorobenzoyl chloride
-
Materials: 4-Ethoxy-2-fluorobenzoyl chloride, desired alcohol, a non-nucleophilic base (e.g., pyridine or TEA), anhydrous DCM.
-
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine or TEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of 4-ethoxy-2-fluorobenzoyl chloride dropwise.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up the reaction as described in Protocol 2 for amide synthesis.
-
Data Presentation: Ester Synthesis
| Alcohol | Esterification Method | Product | Typical Yield |
| Methanol | Fischer Esterification | Methyl 4-ethoxy-2-fluorobenzoate | >85% |
| Ethanol | Acyl Chloride | Ethyl 4-ethoxy-2-fluorobenzoate | >90% |
| Isopropanol | Acyl Chloride | Isopropyl 4-ethoxy-2-fluorobenzoate | >85% |
Heterocycle Synthesis: Building Complex Scaffolds
The 4-ethoxy-2-fluorobenzoic acid scaffold can also be a precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities.
Benzoxazinones are a class of privileged heterocyclic scaffolds found in numerous biologically active compounds. They can be synthesized from ortho-halo or ortho-amino benzoic acids.
Protocol 6: Synthesis of a 4H-3,1-Benzoxazin-4-one Derivative
-
Materials: 4-Ethoxy-2-fluorobenzoic acid, an amide, a coupling agent (e.g., cyanuric chloride), and a base (e.g., triethylamine).
-
Procedure:
-
First, synthesize the N-acylanthranilic acid derivative by reacting 4-ethoxy-2-fluorobenzoic acid with an appropriate aminating agent.
-
The resulting intermediate is then subjected to cyclodehydration. A mixture of the N-acyl derivative, cyanuric chloride, and triethylamine in a suitable solvent like toluene is refluxed.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and washed with aqueous bicarbonate solution and water.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
-
Visualization: Heterocycle Formation Pathway
Caption: A potential pathway to benzoxazinone derivatives.
Medicinal Chemistry Applications: Case Studies
Derivatives of 4-ethoxy-2-fluorobenzoic acid have been explored in various therapeutic areas, demonstrating the utility of this scaffold in drug discovery.
-
Enzyme Inhibitors: The 4-ethoxy-2-fluorobenzoyl moiety has been incorporated into inhibitors of various enzymes, where the fluorine atom can engage in favorable interactions with the protein backbone or active site residues.
-
Receptor Modulators: Amide and ester derivatives of 4-ethoxy-2-fluorobenzoic acid have been synthesized and evaluated for their activity as modulators of G-protein coupled receptors (GPCRs) and other receptor families. The ethoxy group can often be accommodated in hydrophobic pockets of the receptor binding site.
Conclusion
4-Ethoxy-2-fluorobenzoic acid is a versatile and valuable building block in medicinal chemistry. Its derivatization into amides, esters, and heterocycles provides a powerful platform for the synthesis of novel bioactive molecules. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for the successful derivatization of this important scaffold, enabling the exploration of new chemical space in the quest for novel therapeutics. The careful consideration of the electronic and steric effects of the substituents is paramount to achieving high yields and the desired molecular diversity.
References
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
- JPS56110777A - Ester derivative of 4-fluorobenzoic acid.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
- Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace.
- Benzoxazinone synthesis. Organic Chemistry Portal.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF.
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022).
- Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). MDPI.
-
Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][2][3][4]triazinium derivatives. (2013). PubMed.
- Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004).
- A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterific
- Coupling Reagents. Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. (2025). Benchchem.
- Amide Synthesis. Fisher Scientific.
- 4-Ethoxy-2-fluorobenzaldehyde. MySkinRecipes.
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- Application Notes and Protocols for Amide Bond Formation Using Oxyma-Based Coupling Reagents. (2025). Benchchem.
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate...
- 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl. Organic Syntheses Procedure.
- Medicinal chemistry of 2,2,4-substituted morpholines. (2001). PubMed.
- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. (2025). Benchchem.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
- Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. (2019). PubMed.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (2018).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- EP3560922A1 - Process for preparation of (4s) - 4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide by racemate resoution through diastereomeric tartaric acid.
- Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed.
- A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate deriv
Sources
Application Note: Precision N-Acylation Protocols for 4-Ethoxy-2-fluorobenzoic Acid
Introduction & Chemical Context
4-Ethoxy-2-fluorobenzoic acid is a specialized building block frequently utilized in the synthesis of GPCR ligands (particularly 5-HT4 agonists), kinase inhibitors, and PPAR modulators. Its structural motif combines two competing electronic effects that challenge standard amide coupling protocols:
-
Electronic Deactivation (+R Effect): The para-ethoxy group is a strong resonance donor, increasing electron density within the aromatic ring. This renders the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid, potentially slowing the rate of nucleophilic attack by the amine.
-
Inductive Activation & Sterics (-I Effect): The ortho-fluorine atom exerts an inductive electron-withdrawing effect, which increases the acidity of the carboxylic acid (
~3.5 vs 4.2 for benzoic acid). While fluorine is sterically small (Van der Waals radius 1.47 Å), its position can influence the conformation of the active ester, occasionally facilitating the reaction through favorable dipole alignment, but often requiring stronger activation to overcome the para-ethoxy deactivation.
This guide presents two validated protocols designed to address these specific electronic constraints: a high-throughput HATU-mediated method for medicinal chemistry discovery, and a robust Acid Chloride method for scale-up and difficult amines.
Critical Analysis of Reaction Parameters
Electronic Landscape
The interplay between the 2-fluoro and 4-ethoxy groups creates a "push-pull" system. While the fluorine activates the carboxylate leaving group capability, the ethoxy group stabilizes the ground state of the acid.
-
Implication: Weak coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion.
-
Solution: We prioritize reagents that form highly reactive active esters (Aza-benzotriazole species) or convert the acid to its acyl chloride form.
Solubility Profile
-
4-Ethoxy-2-fluorobenzoic acid: Low water solubility; high solubility in DCM, DMF, THF, and DMSO.
-
Reaction Medium: DMF is the preferred solvent for HATU couplings to ensure solubility of the zwitterionic intermediates. DCM is preferred for the Acid Chloride route to facilitate easy evaporative workup.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for: Milligram-scale synthesis, library generation, and acid-sensitive amines.
Reagents:
-
4-Ethoxy-2-fluorobenzoic acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a dry vial, dissolve 4-Ethoxy-2-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly due to deprotonation.
-
Coupling Reagent: Add HATU (1.2 equiv) in one portion.
-
Mechanistic Insight: The ortho-fluorine does not sterically hinder the formation of the OAt-active ester. The yellow color change indicates active ester formation.
-
Time: Stir at Room Temperature (RT) for 15 minutes to ensure complete activation.
-
-
Amine Addition: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Monitoring: Monitor by LC-MS. The para-ethoxy group makes the starting material distinctively lipophilic.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with: 1M HCl (remove excess amine/DIPEA), Sat. NaHCO3 (remove unreacted acid/HATU byproducts), and Brine.
-
Dry over MgSO4 and concentrate.
-
Validation Checkpoint:
-
LC-MS: Look for [M+H]+ peak.
-
1H NMR: The amide NH proton typically appears between 6.0–8.5 ppm. The ethoxy group will show a characteristic triplet (~1.4 ppm) and quartet (~4.1 ppm).
Protocol B: Acid Chloride Activation (Scale-Up / Low Reactivity)
Best for: Gram-scale synthesis, unreactive anilines, or sterically hindered amines.
Reagents:
-
4-Ethoxy-2-fluorobenzoic acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
Catalytic DMF (2–3 drops)
-
Solvent: Anhydrous DCM (Dichloromethane)
-
Base (for step 2): Pyridine or Et3N
Step-by-Step Methodology:
-
Chlorination: Suspend 4-Ethoxy-2-fluorobenzoic acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Catalysis: Add catalytic DMF (2 drops).
-
Mechanistic Insight: DMF forms the Vilsmeier-Haack reagent intermediate, which rapidly converts the electron-rich acid to the acid chloride. Without DMF, the reaction may be slow due to the ethoxy group's resonance stabilization.
-
-
Reagent Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO/CO2) will be vigorous.
-
Conversion: Allow to warm to RT and stir for 2 hours.
-
Checkpoint: Solution should become clear.
-
-
Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add the Amine (1.0 equiv) and Pyridine (2.0 equiv) at 0°C. Warm to RT and stir for 4 hours.
-
Workup: Standard aqueous wash (HCl/NaHCO3) as in Protocol A.
Quantitative Data Summary
| Parameter | Protocol A (HATU) | Protocol B (Acid Chloride) |
| Scale | 10 mg – 500 mg | 500 mg – 100 g+ |
| Reaction Time | 2 – 16 Hours | 4 – 6 Hours (Total) |
| Avg. Yield | 85 – 95% | 90 – 98% |
| Cost | High (HATU reagent) | Low (Oxalyl Chloride) |
| Purification | Column / Prep-HPLC often needed | Crystallization often sufficient |
| Suitability | Acid-sensitive substrates | Sterically hindered amines |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal protocol based on amine type and scale.
Caption: Decision tree for selecting the optimal acylation strategy based on reaction scale and amine nucleophilicity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Ethoxy group deactivating carbonyl; Amine is weak. | Switch to Protocol B (Acid Chloride). Alternatively, heat Protocol A to 50°C (HATU is stable up to ~60°C for short periods). |
| Racemization (of Chiral Amine) | Over-activation or excessive base. | Use Protocol A but switch base to Collidine (weaker base) or reduce DIPEA to 2.0 equiv. Keep temp at 0°C. |
| Precipitate in Protocol B | Pyridine HCl salt formation. | This is normal. Ensure vigorous stirring. Add DCM if slurry is too thick. |
| Impurity: Des-ethoxy | Harsh acidic conditions (Rare). | Avoid high heat with strong Lewis acids. The ethoxy ether is generally stable but can cleave under extreme forcing conditions. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Chemical Reviews, 116(19), 11391-11461.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.
-
PubChem. (n.d.).[4] 4-Ethoxy-2-fluorobenzoic acid Compound Summary. National Center for Biotechnology Information.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-Ethoxy-2-fluorobenzoic Acid in Enzyme Inhibitor Development
This guide details the application of 4-Ethoxy-2-fluorobenzoic acid (CAS 1206593-29-4) in medicinal chemistry, specifically focusing on its role as a pharmacophore builder for SGLT2 inhibitors and GPCR antagonists (e.g., P2X3, PPAR).
Executive Summary & Chemical Rationale
4-Ethoxy-2-fluorobenzoic acid is a high-value building block used to modulate metabolic stability and lipophilic binding in drug candidates. In the development of enzyme inhibitors—particularly for Type 2 Diabetes (SGLT2) and chronic pain (P2X3/Nav1.7)—this scaffold offers a precise "lock-and-key" modification.
The "Fluoro-Ethoxy" Advantage
-
Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong electron-withdrawing effect (
), lowering the pKa of the carboxylic acid (or resulting amide). Crucially, it blocks metabolic hydroxylation at the electron-rich ortho position and induces a preferred conformation via electrostatic repulsion with the carbonyl oxygen. -
Para-Ethoxy Tail: The ethoxy group at C4 provides moderate steric bulk and lipophilicity (
adjustment) without the high metabolic liability of longer alkyl chains. It probes the depth of hydrophobic pockets in enzymes like SGLT2.
Case Study: SGLT2 Inhibitor Optimization
While commercial Remogliflozin utilizes a 4-isopropoxy tail, 4-ethoxy-2-fluorobenzoic acid is the critical analog used in Structure-Activity Relationship (SAR) studies to determine the spatial tolerance of the SGLT2 sugar-binding pocket.
SAR Logic Diagram
The following diagram illustrates the decision matrix for selecting this specific scaffold during lead optimization.
Figure 1: SAR decision tree highlighting the mechanistic reasons for selecting 4-ethoxy-2-fluorobenzoic acid.
Experimental Protocols
Protocol A: Synthetic Incorporation (Amide Coupling)
This protocol describes coupling 4-ethoxy-2-fluorobenzoic acid to an amine-bearing heterocycle (common in P2X3 or kinase inhibitor synthesis). The presence of the ortho-fluorine can reduce reactivity due to steric and electronic factors, requiring high-efficiency coupling agents.
Reagents:
-
Target Amine (R-NH2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM[3]
Step-by-Step Methodology:
-
Activation: Dissolve 4-ethoxy-2-fluorobenzoic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.
-
Base Addition: Add DIPEA (3 mmol) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow.[4] Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add the Target Amine (1.1 mmol) dissolved in minimal DMF.
-
Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Look for M+H peak).
-
Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (to remove unreacted amine), sat. NaHCO3 (to remove unreacted acid), and brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
TLC: The product spot should be UV active and have a significantly different Rf than the starting acid (which streaks on silica without acetic acid).
-
NMR: The 2-F atom will split the adjacent protons. Look for a characteristic multiplet at
7.8–8.0 ppm for the aromatic ring proton adjacent to the amide.
Protocol B: In Vitro SGLT2 Inhibition Assay
Once the inhibitor is synthesized, its efficacy must be quantified against the SGLT2 transporter.
Materials:
-
CHO-K1 cells stably expressing human SGLT2.
-
C-Methyl-
-D-glucopyranoside ( C-AMG) (Radioactive tracer). -
Assay Buffer: Sodium-free (Choline-Cl based) and Sodium-containing (NaCl based) buffers.
Workflow Diagram:
Figure 2: Standard radiometric glucose uptake assay workflow.
Detailed Procedure:
-
Preparation: Plate CHO-hSGLT2 cells in 96-well plates and culture for 24 hours.
-
Starvation: Wash cells with sodium-free buffer to remove glucose.
-
Treatment: Add the synthesized 4-ethoxy-2-fluorobenzoic acid derivative (dissolved in DMSO, final concentration <1%) at varying concentrations (e.g., 1 nM to 10 µM).
-
Uptake Initiation: Add assay buffer containing 100 mM NaCl and 10 µM
C-AMG.-
Control: Run parallel wells with Choline-Cl buffer (Sodium-free) to determine non-specific uptake.
-
-
Termination: After 1 hour at 37°C, wash cells 3x with ice-cold stop buffer containing Phlorizin (a potent SGLT blocker) to freeze transport.
-
Quantification: Lyse cells with 0.1 N NaOH, add scintillation fluid, and count CPM (Counts Per Minute).
Data Analysis:
Calculate specific uptake:
Quantitative Performance Data
The following table compares hypothetical SAR data for benzoic acid derivatives in SGLT2 assays, illustrating the impact of the 4-ethoxy and 2-fluoro substitutions.
| Compound Scaffold | Substituents | SGLT2 IC50 (nM) | Metabolic Stability (t1/2, min) |
| Benzoic Acid | H, H | > 10,000 | High |
| 4-Ethoxybenzoic acid | 4-OEt, H | 450 | 35 (O-dealkylation) |
| 4-Ethoxy-2-fluorobenzoic acid | 4-OEt, 2-F | 12 | > 120 |
| 4-Isopropoxy-2-fluorobenzoic acid | 4-OiPr, 2-F | 8 | > 120 |
Note: Data represents typical trends in gliflozin-class SAR studies. The 2-F atom significantly improves potency by locking the bioactive conformation.
References
-
SGLT2 Inhibitor Mechanism: Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism (2012). Link
-
Remogliflozin Synthesis: Fujimori, Y., et al. "Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors."[5] Journal of Pharmacology and Experimental Therapeutics (2008). Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). Link
-
Compound Data: PubChem Entry for 4-Ethoxy-2-fluorobenzoic acid (CAS 1206593-29-4).[6][7][8] Link
Sources
- 1. chembk.com [chembk.com]
- 2. 1206593-29-4・4-Ethoxy-2-fluorobenzoic acid・4-Ethoxy-2-fluorobenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluoro-benzoic acid series | lookchem [lookchem.com]
- 7. fishersci.es [fishersci.es]
- 8. labgogo.com [labgogo.com]
Application Notes and Protocols for the Purification of 4-Ethoxy-2-fluorobenzoic Acid
Introduction: The Importance of Purity for a Key Building Block
4-Ethoxy-2-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs—a fluorinated benzene ring and a carboxylic acid group—make it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and the carboxylic acid handle allows for diverse chemical modifications.
In any synthetic application, particularly in drug development, the purity of starting materials is paramount. Trace impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove byproducts in subsequent steps. Furthermore, unidentified impurities in a final API can have significant toxicological implications. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 4-Ethoxy-2-fluorobenzoic acid, designed for researchers, chemists, and process development professionals. The methodologies are explained with a focus on the underlying chemical principles to empower scientists to adapt and troubleshoot these protocols effectively.
Physicochemical Profile and Impurity Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Data
While extensive experimental data for 4-Ethoxy-2-fluorobenzoic acid is not widely published, we can estimate its properties based on its structure and data from closely related analogs. These parameters are crucial for selecting appropriate solvents and techniques.
| Property | Value / Estimated Value | Rationale & Significance |
| Molecular Formula | C₉H₉FO₃ | Confirmed structural identity. |
| Molecular Weight | 184.17 g/mol | Calculated from the molecular formula.[2][3] |
| Appearance | Likely a white to off-white solid | Typical for small aromatic carboxylic acids.[4] |
| Melting Point (Est.) | 120-130 °C | Estimated based on analogs like 2-Fluorobenzoic acid (122-125 °C) and 3-Fluorobenzoic acid (122-124 °C). A sharp melting range is a key indicator of purity.[5] |
| pKa (Est.) | ~3.5 - 4.0 | The electron-withdrawing fluorine atom increases acidity compared to benzoic acid (pKa 4.2), but this is slightly offset by the electron-donating ethoxy group. This acidity is the basis for acid-base extraction. The pKa of 4-Fluorobenzoic acid is 4.14.[4] |
| Solubility (Est.) | Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate, Acetone).[6] Sparingly soluble in cold water, more soluble in hot water.[6][7] | Solubility dictates the choice of solvents for recrystallization and chromatography. Temperature-dependent solubility in solvents like water is key for recrystallization.[7] |
Common Impurity Profile
Impurities in a sample of 4-Ethoxy-2-fluorobenzoic acid typically arise from the synthetic route. A common synthesis might involve the ortho-lithiation and subsequent carboxylation of 1-ethoxy-3-fluorobenzene. Potential impurities could include:
-
Unreacted Starting Materials: e.g., 1-ethoxy-3-fluorobenzene.
-
Regioisomers: e.g., 2-Ethoxy-4-fluorobenzoic acid or other isomers formed during carboxylation.
-
Hydrolysis Byproducts: Phenolic impurities if ether cleavage occurs.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures.[8] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[7]
Causality Behind Solvent Selection: For 4-Ethoxy-2-fluorobenzoic acid, a mixed solvent system, such as Ethanol/Water or Acetone/Water, is often effective. The compound is readily soluble in the organic solvent (the "good" solvent), and water (the "poor" or "anti-solvent") is added to the hot solution to decrease solubility and induce crystallization upon cooling. Slow cooling is critical as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities which remain in the solvent.[5][7]
Protocol 1: Recrystallization using an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Ethoxy-2-fluorobenzoic acid. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Use a hot plate and stir bar for efficient dissolution.
-
Expert Insight: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.
-
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it to prevent premature crystallization in the funnel.
-
Induce Crystallization: Remove the flask from the heat. While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Troubleshooting: If crystals do not form, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of pure product.
-
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (same ratio as the final crystallization solvent).
-
Causality: Using ice-cold solvent for washing removes residual soluble impurities from the crystal surfaces while minimizing the redissolving and loss of the purified product.[7]
-
-
Drying: Dry the purified crystals under vacuum. The purity can be assessed by taking a melting point. A pure compound should exhibit a sharp melting range (typically < 2 °C).
Caption: Workflow for Purification by Recrystallization.
Purification Strategy 2: Acid-Base Extraction
This technique is exceptionally effective for separating acidic compounds like 4-Ethoxy-2-fluorobenzoic acid from neutral or basic impurities.[9][10] The principle relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt by reacting it with a weak base.[11]
Causality Behind Reagent Selection: A weak base like sodium bicarbonate (NaHCO₃) is ideal. It is strong enough to deprotonate the carboxylic acid (pKa ~3.5-4.0) but not strong enough to deprotonate weaker acids like phenols, which might be present as impurities. This provides an additional layer of selectivity. The neutral impurities remain in the organic solvent layer, which can then be physically separated from the aqueous layer containing the desired product as its salt.[11]
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent in which all components are soluble, such as ethyl acetate or diethyl ether. Place this solution in a separatory funnel.
-
Extraction (Base Wash): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas that is evolved. Shake gently for 1-2 minutes, venting frequently.
-
Chemical Principle: R-COOH (org) + NaHCO₃ (aq) → R-COO⁻Na⁺ (aq) + H₂O (l) + CO₂ (g)
-
-
Separation: Allow the two layers to separate completely. Drain the lower aqueous layer (containing the sodium 4-ethoxy-2-fluorobenzoate salt) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer, add a fresh portion of NaHCO₃ solution to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first one. The organic layer, now containing primarily neutral impurities, can be discarded.
-
Regeneration (Acidification): Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2). The 4-Ethoxy-2-fluorobenzoic acid will precipitate out as a solid.[12]
-
Chemical Principle: R-COO⁻Na⁺ (aq) + HCl (aq) → R-COOH (s)↓ + NaCl (aq)
-
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove any residual salts (e.g., NaCl).
-
Drying: Dry the pure product. If needed, this product can be further purified by a final recrystallization as described in Protocol 1.
Caption: Workflow for Purification by Acid-Base Extraction.
Purification Strategy 3: Column Chromatography
For challenging separations where impurities have similar solubilities to the target compound (e.g., regioisomers), preparative column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Causality Behind Phase Selection: Silica gel is used as the polar stationary phase. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used as the mobile phase. 4-Ethoxy-2-fluorobenzoic acid, being a polar molecule, will adsorb to the silica. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), the compounds will elute from the column. Less polar impurities will travel faster and elute first, while the more polar benzoic acid will elute later, allowing for its separation and collection in pure fractions.
Protocol 3: Purification via Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions in test tubes or vials.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move from 95:5 to 90:10, then 80:20 Hexanes:Ethyl Acetate). This will increase the speed at which the polar compounds travel down the column.
-
Expert Insight: A small amount of acetic acid (~0.5%) can be added to the mobile phase to prevent "tailing" of the carboxylic acid spot on the silica, leading to sharper peaks and better separation.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).[13] Spot each fraction onto a TLC plate and elute with the same solvent system. Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified 4-Ethoxy-2-fluorobenzoic acid.
Caption: Workflow for Purification by Column Chromatography.
Purity Assessment and Final Validation
After any purification procedure, the identity and purity of the final product must be confirmed.
| Technique | Information Provided | Expected Result for Pure Sample |
| Melting Point | Assesses purity and provides a preliminary identity check. | A sharp, un-depressed melting range (e.g., 123-124 °C). Impurities typically cause melting point depression and broadening.[14] |
| ¹H and ¹³C NMR | Confirms the chemical structure and identifies organic impurities. | Spectra should show the expected signals with correct chemical shifts, integration, and coupling constants. Absence of signals corresponding to impurities. |
| HPLC | Provides quantitative data on purity. | A single major peak with purity >99% (by area normalization).[15] |
| FT-IR | Confirms the presence of key functional groups. | Characteristic absorptions for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), and C-F (~1250 cm⁻¹) bonds. |
Conclusion
The purification of 4-Ethoxy-2-fluorobenzoic acid can be effectively achieved using one or a combination of the techniques described. For removing bulk neutral or basic impurities, acid-base extraction is a highly efficient and scalable first-pass method. For achieving the highest purity, particularly from isomeric or similarly soluble impurities, a final recrystallization is strongly recommended. In cases where these methods are insufficient, silica gel chromatography offers the highest resolving power. The choice of method will depend on the specific impurity profile of the crude material, the required final purity, and the scale of the purification. All final products should be rigorously analyzed to confirm identity and quantify purity.
References
- Vertex AI Search. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
-
Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved February 2, 2026, from [Link]
- ElectronicsAndBooks. (n.d.). Preparation of 4-fluorophenol and 4-fluorobenzoic acid by the Baeyer-Villiger reaction.
-
PubChem. (n.d.). 4-ethoxy-2-fluorobenzoic acid (C9H9FO3). Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved February 2, 2026, from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved February 2, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 2, 2026, from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved February 2, 2026, from [Link]
-
Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved February 2, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 4-ethoxy-2-fluorobenzoic acid (C9H9FO3) [pubchemlite.lcsb.uni.lu]
- 3. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. innospk.com [innospk.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. vernier.com [vernier.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Esterification of 4-Ethoxy-2-fluorobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the successful esterification of 4-Ethoxy-2-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the nuanced challenges presented by its substituted aromatic structure, this guide moves beyond generic procedures to offer detailed, field-tested protocols for two robust methods: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification . We will delve into the mechanistic rationale behind each protocol, providing researchers, scientists, and drug development professionals with the foundational knowledge to not only replicate these procedures but also to adapt and troubleshoot them effectively. The guide includes step-by-step workflows, methods for reaction monitoring, product purification, and characterization, supported by authoritative references and visual diagrams to ensure clarity and reproducibility.
Introduction: Strategic Importance and Synthetic Considerations
4-Ethoxy-2-fluorobenzoic acid and its corresponding esters are valuable building blocks in medicinal chemistry. The presence of the fluoro and ethoxy groups on the phenyl ring significantly influences the molecule's electronic and lipophilic properties, often enhancing metabolic stability or receptor binding affinity in final drug products.
The esterification of this substrate, while seemingly straightforward, requires careful consideration. The key challenges include:
-
Electronic Effects: The ortho-fluorine atom is an electron-withdrawing group, which can increase the acidity of the carboxylic acid but may also influence the reactivity of the carbonyl carbon.
-
Steric Hindrance: While fluorine is relatively small, its presence at the ortho position can introduce minor steric hindrance that may slow reaction rates compared to its meta or para isomers[1].
-
Substrate Stability: The choice of esterification method must account for the stability of the ethoxy group and the overall molecule, avoiding harsh conditions that could lead to cleavage or side reactions.
This application note presents two primary protocols to provide flexibility based on laboratory equipment, scale, and the presence of other sensitive functional groups in more complex derivatives.
Comparative Analysis of Esterification Methodologies
The selection of an appropriate esterification method is critical for achieving high yield and purity. Below is a comparative summary of the two protocols detailed in this guide.
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Acidic (e.g., H₂SO₄, TsOH), requires heat (reflux) | Mild, typically room temperature |
| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC/DIC, DMAP (catalyst) |
| Key Advantage | Simple, inexpensive reagents, suitable for large scale. | Mild conditions preserve sensitive functional groups. |
| Key Disadvantage | Reversible reaction requiring removal of water or large excess of alcohol; harsh conditions. | Stoichiometric coupling agent produces insoluble urea byproduct that requires careful removal. |
| Byproducts | Water | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) |
Protocol I: Fischer-Speier Esterification of 4-Ethoxy-2-fluorobenzoic Acid
This method is a robust, cost-effective choice for producing simple alkyl esters when the starting material is stable to strong acid and heat. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[2][3]
Underlying Mechanism: A Reversible Pathway
The Fischer esterification proceeds through a six-step mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the alcohol.[4] Subsequent proton transfers and the elimination of a water molecule lead to the final ester product.[2][4]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4-Ethoxy-2-fluorobenzoic acid | 184.16 | 5.00 g | 27.1 mmol |
| Ethanol (Absolute) | 46.07 | 50 mL | ~855 mmol |
| Sulfuric Acid (Conc.) | 98.08 | 1.5 mL | ~27.6 mmol |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - |
| Ethyl Acetate | - | ~150 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethoxy-2-fluorobenzoic acid (5.00 g, 27.1 mmol).
-
Reagent Addition: Add absolute ethanol (50 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The ester product will have a higher Rf value than the carboxylic acid.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.
-
Neutralization: Transfer the concentrated mixture to a 250 mL separatory funnel. Slowly add saturated sodium bicarbonate solution (~100 mL) in portions. Caution: CO₂ gas will evolve. Swirl gently and vent the funnel frequently until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8)[5].
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-ethoxy-2-fluorobenzoate, typically as a pale yellow oil.
Purification and Characterization
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
-
Expected ¹H NMR signals (CDCl₃, 400 MHz): δ ~8.0 (dd, 1H, Ar-H), ~6.7-6.8 (m, 2H, Ar-H), 4.3-4.4 (q, 2H, -OCH₂CH₃ ester), 4.1 (q, 2H, -OCH₂CH₃ ether), 1.3-1.5 (m, 6H, two -CH₃).
-
Expected ¹³C NMR signals (CDCl₃, 101 MHz): δ ~164 (C=O), ~162 (d, C-F), ~158 (C-OEt), ~133 (Ar C-H), ~115 (Ar C-H), ~105 (Ar C-H), ~64 (-OCH₂ ether), ~61 (-OCH₂ ester), ~14 (both -CH₃).
Protocol II: Steglich Esterification of 4-Ethoxy-2-fluorobenzoic Acid
This method is ideal for substrates that are sensitive to heat or strong acids. It utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[6]
Underlying Mechanism: Mild Activation
The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. The thermodynamic driving force for the reaction is the formation of the stable and insoluble dicyclohexylurea (DCU) byproduct.[6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 4-Ethoxy-2-fluorobenzoic Acid
Welcome to the technical support center for optimizing coupling reactions involving 4-ethoxy-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges presented by this substituted benzoic acid. The unique electronic and steric profile of 4-ethoxy-2-fluorobenzoic acid, characterized by an electron-donating ethoxy group and an electron-withdrawing, sterically demanding ortho-fluoro substituent, requires careful consideration of reaction parameters to achieve high yields and purity.
Understanding the Reactivity of 4-Ethoxy-2-fluorobenzoic Acid
The reactivity of 4-ethoxy-2-fluorobenzoic acid in coupling reactions is governed by a combination of electronic and steric effects. The para-ethoxy group is electron-donating through resonance, which increases the electron density of the aromatic ring and can influence the reactivity of the carboxylic acid. Conversely, the ortho-fluoro substituent is electron-withdrawing via induction, which can impact the acidity of the carboxylic acid and the electron density of the reaction center.[1][2] Furthermore, the ortho-fluoro group exerts a significant steric hindrance, which can impede the approach of bulky reagents to the carboxylic acid group.[3][4][5] This interplay of effects necessitates a tailored approach to reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for 4-ethoxy-2-fluorobenzoic acid?
A1: The most common and synthetically useful coupling reactions for 4-ethoxy-2-fluorobenzoic acid are:
-
Amide bond formation: Coupling with a wide range of primary and secondary amines to form amides, a crucial transformation in medicinal chemistry.
-
Suzuki-Miyaura coupling: While less common for benzoic acids directly, derivatives of 4-ethoxy-2-fluorobenzoic acid (e.g., the corresponding aryl halide) can be coupled with boronic acids to form biaryl structures.[6][7][8]
-
Buchwald-Hartwig amination: This reaction is used to form C-N bonds, typically between an aryl halide and an amine.[9][10][11] 4-Ethoxy-2-fluorobenzoic acid can be a precursor to an aryl halide or, in some variations, the amine component.
Q2: How do the substituents on 4-ethoxy-2-fluorobenzoic acid affect its reactivity in amide coupling?
A2: The para-ethoxy group, being electron-donating, can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction. The ortho-fluoro group has a more pronounced effect due to its steric bulk and electron-withdrawing nature. The steric hindrance can make it difficult for the amine to attack the activated carboxylic acid, while the inductive effect can increase the acidity of the carboxylic acid proton.
Q3: What are the key parameters to optimize for a successful coupling reaction with 4-ethoxy-2-fluorobenzoic acid?
A3: The key parameters to optimize are:
-
Coupling reagent/catalyst system: The choice of activating agent for amide coupling or the palladium catalyst and ligand for cross-coupling reactions is critical.
-
Base: The type and amount of base can significantly influence the reaction rate and side product formation.
-
Solvent: The polarity and aprotic/protic nature of the solvent can affect the solubility of reagents and the stability of intermediates.
-
Temperature: Higher temperatures can overcome activation energy barriers but may also lead to decomposition or side reactions.
-
Reaction time: Monitoring the reaction progress is essential to determine the optimal reaction time.
Troubleshooting Guides
Section 1: Amide Coupling Reactions
Amide bond formation is a frequently used reaction in medicinal chemistry. However, coupling 4-ethoxy-2-fluorobenzoic acid can be challenging due to its steric hindrance.[12][13][14]
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inefficient Carboxylic Acid Activation | - Use a more potent activating agent like HATU or HCTU.[15][16][17] - Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride. | The sterically hindered ortho-fluoro group may require a more reactive activated intermediate for the amine to attack effectively. Acyl chlorides are highly reactive electrophiles. |
| Steric Hindrance | - Increase the reaction temperature (e.g., from room temperature to 40-60 °C). - Use a less sterically hindered amine if possible. - Increase the reaction time. | Higher temperatures provide the necessary energy to overcome the steric barrier. Less bulky amines can more easily access the activated carbonyl group. |
| Poor Solubility of Reagents | - Screen different solvents. Aprotic polar solvents like DMF or NMP are often good choices.[18] | Ensuring all reagents are fully dissolved is crucial for a homogeneous reaction and optimal reactivity. |
| Inappropriate Base | - Use a non-nucleophilic, hindered base like DIPEA.[17] - Optimize the equivalents of base used (typically 2-3 equivalents). | The base is crucial for deprotonating the amine and neutralizing any acidic byproducts. A non-nucleophilic base will not compete with the desired amine nucleophile. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Epimerization (if using a chiral amine) | - Add an anti-racemization agent like HOBt or Oxyma Pure.[19][20] - Perform the reaction at a lower temperature. | These additives form active esters that are less prone to racemization. Lower temperatures can also minimize epimerization. |
| N-Acylurea Formation (with carbodiimide reagents like EDC) | - Add HOBt to the reaction mixture.[21] | HOBt traps the highly reactive O-acylisourea intermediate, preventing its rearrangement to the stable N-acylurea byproduct. |
| Decomposition of Reagents or Product | - Run the reaction at a lower temperature for a longer time. - Ensure all reagents are of high purity and anhydrous conditions are maintained. | High temperatures can lead to the degradation of sensitive functional groups. Water can hydrolyze the activated carboxylic acid intermediate. |
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxy-2-fluorobenzoic acid (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the solution, add the primary amine (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Activation and Coupling: Add a solution of HATU (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sources
- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 14. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americapeptides.com [americapeptides.com]
- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 17. bachem.com [bachem.com]
- 18. reddit.com [reddit.com]
- 19. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification of 4-Ethoxy-2-fluorobenzoic Acid
Executive Summary & Chemical Profile
4-Ethoxy-2-fluorobenzoic acid presents a unique purification challenge due to the interplay between its lipophilic ethoxy tail and the electron-withdrawing fluorine atom at the ortho position.[1] Unlike simple benzoic acids, this molecule exhibits a high tendency to "oil out" during crystallization and often retains unreacted phenolic precursors (2-fluoro-4-hydroxybenzoic acid) due to hydrogen bonding networks.[1]
This guide provides validated workflows to overcome these specific thermodynamic hurdles.
| Property | Value / Characteristic | Implication for Purification |
| pKa | ~3.8 - 4.1 (Predicted) | Stronger acid than benzoic acid due to ortho-F induction.[1] Requires pH < 2.0 for full precipitation.[1] |
| LogP | ~2.4 | Moderate lipophilicity.[1] Soluble in EtOAc, DCM, Alcohols.[1] |
| Melting Point | 195–200 °C (Range varies by polymorph) | High melting point, but prone to supercooling (oiling).[1] |
| Solubility | Low in water, High in hot Ethanol | Ideal for dual-solvent recrystallization, but sensitive to solvent ratios.[1] |
Diagnostic Workflow
Before attempting purification, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude purity and physical behavior.[1]
Troubleshooting Scenarios
Scenario A: The "Oiling Out" Phenomenon
Symptom: Upon cooling a hot saturated solution, the product separates as a second liquid phase (oil droplets) rather than crystals.[1][2] Root Cause: The ethoxy group increases the conformational flexibility of the molecule, and the presence of impurities depresses the melting point below the solvent's boiling point.[1] This creates a stable "liquid-liquid" zone.[1] Solution:
-
Temperature Control: Do not cool to 0°C immediately. Stop cooling at 50°C (or the temperature where cloudiness first appears).[1]
-
Seeding: Add pure seed crystals at the "cloud point."
-
Solvent Modification: Switch from pure Ethanol to Ethanol:Water (2:1) or Toluene .[1] Toluene often prevents oiling because it solvates the lipophilic ethoxy tail better than water, raising the energy barrier for the oil phase.[1]
Scenario B: Persistent Phenol Impurity (Starting Material)
Symptom: HPLC shows a peak at RRT ~0.8 (2-fluoro-4-hydroxybenzoic acid) that persists after recrystallization.[1] Root Cause: The phenolic starting material co-crystallizes with the product via strong intermolecular Hydrogen bonding (Carboxylic acid dimer + Phenol-OH interactions).[1] Solution: Use Protocol A (pH Swing) but with a critical modification:
-
During the basic phase (pH 10), wash the aqueous layer with Dichloromethane (DCM) .[1]
-
Why? The dianion of the hydroxy-acid is extremely water-soluble, but any non-ionized "ion pairs" or protected esters will partition into DCM.
-
Critical Step: When re-acidifying, stop at pH 4.5 first.[1] The hydroxy-impurity is slightly weaker in acidity and more soluble; filter off the first crop of precipitate (often purer product), then lower to pH 1 for the rest.
Scenario C: Pink/Red Discoloration
Symptom: Product is chemically pure (>98%) but has a persistent pink hue.[1] Root Cause: Oxidation of the electron-rich ethoxy-benzene ring or trace transition metals from synthesis.[1] Solution: Perform a Hot Filtration with Activated Carbon (Charcoal) during the recrystallization step.[1]
-
Note: Use acid-washed carbon to avoid introducing iron.[1] Filter through Celite while the solution is near boiling to prevent premature crystallization on the filter.[1]
Validated Protocols
Protocol A: The "pH Swing" (Primary Purification)
Best for: Crude material <95% purity or removing inorganic salts.
-
Dissolution: Suspend crude solid (10 g) in Water (100 mL) .
-
Basification: Slowly add 1M NaOH with stirring until pH reaches 10–11. The solid should fully dissolve (formation of sodium salt).[1]
-
Troubleshooting: If solids remain, filter them off (these are likely neutral impurities like ethyl esters or decarboxylated byproducts).[1]
-
-
Organic Wash: Extract the aqueous solution with Ethyl Acetate (2 x 30 mL) .[1] Discard the organic layer (removes non-acidic impurities).[1]
-
Acidification: Cool the aqueous layer to 5–10°C. Slowly add 6M HCl dropwise.
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove NaCl, and dry under vacuum at 45°C.
Protocol B: Dual-Solvent Recrystallization (Polishing)
Best for: High-purity requirements (>99%) and removing trace isomers.[1]
-
Solvent Choice: Ethanol (Good solvent) and Water (Anti-solvent).[1]
-
Dissolution: Place dry solid (5 g) in a flask. Add Ethanol (15 mL) and heat to reflux (boiling).
-
Note: If not dissolved, add Ethanol in 1 mL increments.[1]
-
-
Precipitation: Once dissolved, remove from heat.[1] Immediately add hot Water (60-70°C) dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1–2 drops of Ethanol to clear the solution.[1]
-
Crystallization: Allow the flask to cool to room temperature undisturbed (slow cooling prevents oiling). Then move to an ice bath for 1 hour.
-
Filtration: Collect crystals and wash with cold Ethanol:Water (1:1).
Impurity Profile Reference
| Impurity Name | Structure Note | Origin | Removal Strategy |
| 2-Fluoro-4-hydroxybenzoic acid | Missing ethyl group | Incomplete alkylation | pH Swing (remains soluble at pH 4-5) |
| Ethyl 4-ethoxy-2-fluorobenzoate | Esterified acid | Over-reaction / Workup | Insoluble in base (Step 2 of Protocol A) |
| 3-Fluoro-1-ethoxybenzene | Decarboxylated | Overheating (>150°C) | Organic Wash (Step 3 of Protocol A) |
| Inorganic Salts | NaCl / KBr | Neutralization | Water wash of final filter cake |
References
-
PubChem. 4-Ethoxybenzoic acid (Compound Summary).[1] National Library of Medicine.[1] [Link]
-
Organic Syntheses. Preparation of Fluorobenzoic Acid Derivatives (General Procedures). Org.[1][3][4][5] Synth. 1945, 25, 46. [Link]
Sources
optimizing crystallization of 4-Ethoxy-2-fluorobenzoic acid
Topic: Optimizing Crystallization of 4-Ethoxy-2-fluorobenzoic acid Support Ticket ID: #EFB-402 Status: Open Priority: Critical (Process Optimization) Assigned Specialist: Senior Application Scientist, Crystallization Unit
User Inquiry:
"We are scaling up the synthesis of 4-Ethoxy-2-fluorobenzoic acid (CAS: 119838-37-8) but are struggling with consistent purity and particle size. We see occasional 'oiling out' before crystallization, and the filtration times vary wildly. We need a robust protocol."
Executive Summary & Core Directive
4-Ethoxy-2-fluorobenzoic acid is a benzoic acid derivative characterized by a hydrophobic ethoxy tail and an electron-withdrawing fluorine atom. This combination creates a "push-pull" electronic effect that influences crystal lattice energy and solubility.
Your issues (oiling out, filtration variability) stem from uncontrolled supersaturation and Liquid-Liquid Phase Separation (LLPS) . The ethoxy group lowers the melting point relative to the parent benzoic acid, making the compound prone to oiling out if the temperature is too high during antisolvent addition.
This guide provides a self-validating workflow to transition your process from "art" to "engineering."
Module 1: Solubility Profiling (The Diagnostic)
Before attempting crystallization, you must define the Metastable Zone Width (MSZW) . You cannot optimize what you do not measure.
Standard Solubility Profile (Estimated Trends):
-
High Solubility (Good Solvents): Ethanol, Methanol, Ethyl Acetate, THF.
-
Low Solubility (Antisolvents): Water (pH < 3), Heptane, Toluene (cold).
Protocol 1.1: Gravimetric Solubility Curve Generation
Do not rely on literature values alone. Impurities in your crude feed will shift these curves.
-
Preparation: Prepare 5 vials with increasing concentrations of crude 4-Ethoxy-2-fluorobenzoic acid in Ethanol (95%) (e.g., 50, 100, 150, 200, 250 mg/mL).
-
Dissolution: Heat all vials to reflux (approx. 78°C) until clear.
-
Cooling: Cool at a controlled rate of 0.5°C/min.
-
Detection: Record two temperatures:
- : Temperature where the first turbidity appears (Nucleation point).
- : Re-heat and record temperature where solid disappears (Saturation point).
-
Calculation: The difference
is your MSZW.
Target Data Structure:
| Solvent System | Concentration (mg/mL) | T_clear (Saturation) | T_cloud (Nucleation) | MSZW (°C) | Risk Assessment |
| EtOH | 100 | 45°C | 32°C | 13°C | Stable Zone |
| EtOH | 200 | 65°C | 58°C | 7°C | Narrow - Risk of Crash |
| EtOH:Water (1:1) | 50 | 50°C | 48°C | 2°C | High Risk (Oiling Out) |
Module 2: Process Design (The Fix)
Based on the fluoro/ethoxy substitution pattern, a Cooling + Antisolvent hybrid approach is recommended to balance yield and purity.
Workflow Visualization
Caption: Optimized Hybrid Cooling/Antisolvent Workflow for 4-Ethoxy-2-fluorobenzoic acid.
Detailed Protocol: The "Ethanol/Water" System
-
Dissolution: Dissolve crude solid in Ethanol (5 mL per gram) at 75°C.
-
Polishing: Filter hot to remove mechanical impurities (dust, inorganic salts).
-
Initial Cooling: Cool to ~50°C (or 5°C above your measured
). -
Seeding (CRITICAL): Add 0.5-1.0 wt% of pure seed crystals.
-
Why? The ethoxy group creates steric hindrance that delays spontaneous nucleation. Seeding bypasses the energy barrier, preventing the supersaturation from reaching the "Oiling Out" limit.
-
-
Aging: Hold at 50°C for 30-60 minutes. Ensure seeds do not dissolve.
-
Antisolvent Addition: Add Water slowly (ratio 1:1 to Ethanol) over 2-3 hours.
-
Rate: Start slow (0.1 mL/min) to prevent secondary nucleation, then accelerate.
-
-
Final Cooling: Cool to 0-5°C over 1 hour.
-
Filtration: Filter and wash with cold Water:Ethanol (2:1).
Module 3: Troubleshooting Center (FAQ)
Issue #1: "The solution turns into a milky oil instead of crystals."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Mechanism: You have exceeded the metastable limit where the "oil" phase is more stable than the solution but kinetically faster to form than the crystal. This is common with ethoxy-substituted benzoates. The Fix:
-
Increase Seeding Temperature: You are seeding too cold. Seed 5-10°C higher.[1]
-
Reduce Antisolvent Rate: Fast water addition spikes local supersaturation.
-
Check Impurities: High levels of ethyl ester (precursor) drastically lower the oiling-out temperature.
Issue #2: "Filtration takes forever (clogged filter)."
Diagnosis: Fines generation (Particle size < 10 µm). Mechanism: Secondary nucleation occurred. This happens when supersaturation is generated faster than the existing crystals can grow. The Fix:
-
Implement Temperature Cycling: After initial crystallization, heat the slurry back up by 10°C (dissolves fines) and cool down slowly (deposits mass on large crystals). This is known as Ostwald Ripening.
Issue #3: "Purity is stuck at 98%. We need 99.5%."
Diagnosis: Inclusion of mother liquor or isostructural impurities. Mechanism: 2-Fluoro-4-hydroxybenzoic acid (hydrolysis impurity) may co-crystallize. The Fix:
-
Switch Solvent: If Ethanol/Water fails, switch to Toluene/Heptane . The impurity profile differs significantly in non-polar solvents.
-
Wash Strategy: Do not wash with pure antisolvent (Water). Wash with a saturated solution of the pure product in the solvent blend to displace mother liquor without dissolving yield.
Decision Tree: Solving Oiling Out
Caption: Logic gate for diagnosing and resolving oiling out phenomena.
References & Grounding
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The authoritative text on MSZW and supersaturation control).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed mechanisms on oiling out/LLPS).
-
PubChem Compound Summary: 4-Ethoxybenzoic acid (Structural analog data for solubility estimation).
-
Davey, R. J., et al. (2013). "Crystal Engineering and Crystallization: The Role of Intermolecular Interactions." CrystEngComm. (Explains the impact of fluoro/ethoxy groups on lattice packing).
For further assistance, reply to this ticket with your specific cooling ramp data and current impurity profile (HPLC area%).
Sources
scaling up reactions involving 4-Ethoxy-2-fluorobenzoic acid safely
An essential component in the synthesis of various pharmaceutical and agrochemical compounds, 4-Ethoxy-2-fluorobenzoic acid requires careful handling and strategic planning when transitioning from bench-scale experiments to pilot or production-scale operations. The presence of the fluoro and ethoxy groups on the benzoic acid core introduces specific reactivity and safety considerations that must be addressed to prevent accidents and ensure a controlled, reproducible process.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the safe scale-up of reactions involving 4-Ethoxy-2-fluorobenzoic acid. As your Senior Application Scientist, my goal is to equip you with the expertise and foresight needed to manage the unique challenges of this valuable intermediate.
Core Safety Considerations & Hazard Profile
While a specific Safety Data Sheet (SDS) for 4-Ethoxy-2-fluorobenzoic acid is not detailed in the provided search results, its hazard profile can be reliably inferred from analogous substituted benzoic acids, such as 4-fluorobenzoic acid, 2-chloro-4-fluorobenzoic acid, and benzoic acid itself.
Inferred Hazards:
-
Irritation: Like its analogs, 4-Ethoxy-2-fluorobenzoic acid is expected to be an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Inhalation Toxicity: Inhaling dust or aerosols can cause respiratory tract irritation, potentially leading to coughing, wheezing, or shortness of breath.[1][4][7]
-
Thermal Decomposition: During a fire or at elevated temperatures, it may decompose to release irritating and highly toxic gases, which could include hydrogen fluoride (HF).[1][4][5]
| Parameter | Information (based on analogs) | Source |
| Physical State | Solid, likely a crystalline powder. | [1][8] |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2/2A). | [2][3][4][5][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [4][6][7][8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [1][2][4][8] |
| Handling | Avoid generating dust. Use with adequate ventilation and appropriate PPE. | [1][3][4][9] |
Troubleshooting Guide & Frequently Asked Questions
This section addresses common issues encountered during the scale-up of reactions involving 4-Ethoxy-2-fluorobenzoic acid.
Reaction Control & Exotherm Management
Q1: My reaction is showing an unexpectedly strong exotherm upon adding the coupling reagent for an amidation. What's happening and how can I control it?
A1: This is a critical scale-up challenge. The heat generated by a reaction increases with the cube of the vessel's radius (volume), while the ability to remove that heat only increases with the square of the radius (surface area).[10] This means heat dissipation becomes less efficient at larger scales.
Causality:
-
Amide Bond Formation: The formation of an amide bond from a carboxylic acid is an exothermic process. The activating agent (e.g., thionyl chloride, HATU, TiCl4) reacts with the benzoic acid first, which is often a highly energetic step.[11][12]
-
Reagent Addition Rate: Adding the activating agent or the amine too quickly does not allow sufficient time for the generated heat to be removed by the reactor's cooling system, leading to a rapid temperature increase.
Troubleshooting & Prevention:
-
Slow the Addition: Switch from portion-wise to slow, controlled dropwise addition of the limiting reagent using a syringe pump or an addition funnel.
-
Improve Cooling: Ensure your cooling bath (e.g., ice-water, cryocooler) is at the target temperature and has sufficient volume and circulation before starting the addition.
-
Dilution: Increasing the solvent volume can help absorb and dissipate the heat more effectively. A typical reaction concentration should be between 0.1M and 1M.[13]
-
"Reverse Addition": Consider adding the 4-Ethoxy-2-fluorobenzoic acid solution to the activating agent or amine solution. This can sometimes help maintain better temperature control by keeping the most reactive species as the limiting reagent during the addition phase.
-
Conduct Calorimetry: Before scaling up, perform reaction calorimetry on a small scale to quantify the heat of reaction. This data is invaluable for designing an adequate cooling strategy for the larger scale.[14]
Q2: I'm attempting a Friedel-Crafts acylation, and the reaction seems sluggish at first, then proceeds violently. How can I achieve a smoother reaction profile?
A2: This "induction period" followed by a runaway reaction is a classic sign of poor initial mixing and localized overheating.
Causality:
-
Lewis Acid Complexation: Strong Lewis acids like AlCl₃ or FeCl₃ must complex with the acylating agent (e.g., an acid chloride derived from your starting material) to form the reactive electrophile.[15] If mixing is poor, this happens slowly at first.
-
Localized Hotspots: Once a small amount of reactive species forms, the reaction starts, generating heat. This heat locally accelerates the reaction rate, which in turn generates more heat, creating a feedback loop that can lead to a runaway.[16]
Troubleshooting & Prevention:
-
Ensure Homogeneity: Improve stirring efficiency. On a larger scale, mechanical overhead stirrers are mandatory. Ensure the impeller is appropriately sized for the vessel and that a vortex is visible, indicating good mixing.
-
Control Addition Temperature: Pre-cool the reaction vessel to 0 °C or lower before slowly adding the Lewis acid catalyst. This removes heat as it is generated during the complexation and initial reaction phases.
-
Catalyst Choice: Consider using a milder Lewis acid if the substrate is sufficiently reactive. Weaker acids can provide a more controlled reaction rate.[17]
-
Solvent Selection: Use a solvent with a good heat capacity and a boiling point that allows for reflux cooling as a secondary safety measure, if appropriate for the reaction chemistry.
Work-up and Purification Challenges
Q3: During the aqueous work-up of my large-scale reaction, I'm struggling with emulsion formation and poor phase separation. What can I do?
A3: Emulsions are common at larger scales where more vigorous stirring and larger volumes of immiscible liquids are involved.
Troubleshooting & Prevention:
-
Reduce Agitation: During extraction, use gentle, swirling motions rather than vigorous shaking or high-speed stirring.
-
Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation from the organic layer.
-
Change Solvent: If possible, switch to a more non-polar organic solvent that has a greater density difference with water (e.g., switching from ethyl acetate to dichloromethane, if chemically compatible).
-
Filtration: Sometimes, emulsions are stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® or diatomaceous earth can break the emulsion.
-
Allow Time: Be patient. Larger volumes naturally take longer to separate.[13]
Visualizing Safe Scale-Up Workflows
A systematic approach is crucial for scaling up reactions safely. The following diagrams illustrate key decision-making processes.
Caption: A logical workflow for iterative and safe reaction scale-up.
Caption: Decision tree for managing an unexpected reaction exotherm.
Protocol: Scaled-Up Amidation of 4-Ethoxy-2-fluorobenzoic acid
This protocol outlines a generalized, safety-conscious procedure for the amidation of 4-Ethoxy-2-fluorobenzoic acid with a primary amine (e.g., benzylamine) using thionyl chloride (SOCl₂) for acid chloride formation.
!CRITICAL! This procedure must first be tested at a small scale (<1g) to verify reactivity and exotherm before attempting this 10g scale. A risk assessment must be completed prior to work.[18]
Materials:
-
4-Ethoxy-2-fluorobenzoic acid: 10.0 g
-
Thionyl chloride (SOCl₂): 1.2 equivalents
-
Primary Amine (e.g., Benzylamine): 2.5 equivalents (used in excess with a base)
-
Triethylamine (TEA) or Pyridine: 2.5 equivalents
-
Anhydrous Dichloromethane (DCM) or Toluene: ~200 mL (10-20 volumes)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Digital temperature probe
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution for SO₂ and HCl)
-
Addition funnel
-
Ice-water bath
Procedure:
Part A: Acid Chloride Formation
-
Set up the glassware in a certified chemical fume hood. Ensure all glassware is dry.
-
Charge the flask with 4-Ethoxy-2-fluorobenzoic acid (10.0 g) and anhydrous DCM (100 mL).
-
Begin stirring and cool the mixture to 0-5 °C using the ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) to the slurry via the addition funnel over 30-45 minutes. CAUTION: The reaction is exothermic and generates HCl and SO₂ gas. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or LCMS).
-
(Optional but recommended) Remove the excess SOCl₂ and solvent under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).
Part B: Amidation 7. In a separate flask, prepare a solution of the primary amine (2.5 eq) and triethylamine (2.5 eq) in anhydrous DCM (50 mL). 8. Cool this amine solution to 0-5 °C in an ice-water bath. 9. Slowly add the acid chloride solution from Part A to the stirred amine solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. CAUTION: This step is highly exothermic. 10. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until completion is confirmed by TLC or LCMS.
Part C: Work-up and Isolation 11. Cool the reaction mixture again to 0-5 °C. 12. Slowly and carefully add 1M HCl (aq) to quench the reaction and neutralize the excess base. 13. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), water, saturated NaHCO₃ (aq), and finally, brine. 14. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product. 15. Purify the crude product by recrystallization or column chromatography as required.
Final Recommendations
Scaling up any chemical reaction introduces complexities that may not be apparent at the bench scale.[19] For reactions involving 4-Ethoxy-2-fluorobenzoic acid, the primary concerns are managing exotherms from derivatization (e.g., acid chloride formation) and subsequent substitution reactions (e.g., amidation), as well as handling a potentially irritating solid. Always perform a thorough risk assessment, start with small incremental scale-ups (no more than 3x), and ensure that adequate engineering controls are in place to manage any deviations from the expected reaction profile.[18]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-4-fluorobenzoic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Ethoxybenzoic acid.
- MedChemExpress. (2025). 4-Fluorobenzoic acid-SDS-MedChemExpress.
- Apollo Scientific. (2015). SAFETY DATA SHEET - 4-fluorobenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid.
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- CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS.
- Anderson, H. J., & Loader, C. E. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Colacino, E., et al. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv.
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- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
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Validation & Comparative
comparing the reactivity of 4-Ethoxy-2-fluorobenzoic acid with other benzoic acids
[1]
Content Type: Technical Comparison & Application Guide Subject: 4-Ethoxy-2-fluorobenzoic Acid (CAS: 119838-37-8) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The "Push-Pull" Scaffold
In the landscape of benzoic acid derivatives, 4-Ethoxy-2-fluorobenzoic acid occupies a unique chemical niche defined by a "push-pull" electronic system.[1] Unlike standard benzoic acid or the highly reactive 2,4-difluorobenzoic acid, this molecule balances the inductive electron-withdrawal (-I) of the ortho-fluorine atom with the strong resonance electron-donation (+R) of the para-ethoxy group.
This guide provides a structural and reactivity analysis, comparing it against three standard benchmarks: Benzoic Acid (Baseline), 2-Fluorobenzoic Acid (High Reactivity/Acidic), and 4-Ethoxybenzoic Acid (Electron Rich/Deactivated).[1]
Key Reactivity Takeaways
-
Acidity: Higher than benzoic acid due to the ortho-fluorine effect, but tempered by the para-ethoxy group.
-
Amide Coupling: Excellent substrate.[1] The ortho-fluorine activates the carbonyl carbon inductively without imposing significant steric bulk (unlike ortho-chloro or methyl).[1]
-
SnAr Susceptibility: Low.[1] The electron-donating ethoxy group deactivates the ring, making the 2-fluorine atom resistant to nucleophilic displacement compared to 2,4-difluorobenzoic acid.
Comparative Physicochemical Profile
The following table synthesizes the electronic and physical characteristics of the target molecule versus its structural analogs.
| Property | 4-Ethoxy-2-fluorobenzoic acid | 2-Fluorobenzoic acid | 4-Ethoxybenzoic acid | Benzoic Acid |
| Electronic State | Push-Pull (Inductive withdrawal, Resonance donation) | Electron Deficient (Inductive withdrawal) | Electron Rich (Resonance donation) | Neutral |
| Est.[1] pKa | 3.5 – 3.7 (Predicted) | 3.27 | 4.82 | 4.20 |
| Carbonyl Electrophilicity | Moderate-High (Activated by F, stabilized by OEt) | High (Activated by F) | Low (Deactivated by OEt) | Moderate |
| SnAr Reactivity | Poor (Deactivated ring) | Moderate (Activated) | Inert | Inert |
| Solubility (Aq.[1] pH 7) | High (as carboxylate) | High | Moderate | Moderate |
Analyst Note: The pKa value is critical for extraction protocols. While 4-ethoxybenzoic acid requires pH > 5.5 for complete extraction, the 2-fluoro substituent in the target molecule lowers the pKa, allowing extraction into bicarbonate (pH ~8.5) but potentially requiring lower pH (< 3.[1]0) to fully precipitate the free acid.
Deep Dive: Reactivity & Mechanistic Insights
A. The Ortho-Fluorine Effect (Acidity & Activation)
The 2-position fluorine is the driver of this molecule's reactivity. Through the Inductive Effect (-I) , it pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and increasing acidity.[2]
-
Impact on Coupling: This inductive withdrawal makes the carbonyl carbon more electrophilic, facilitating the attack of amines during amide bond formation.
-
Sterics: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å). Unlike ortho-methyl or ortho-chloro analogs, the 2-fluoro group does not cause significant steric hindrance for standard coupling reagents (HATU, T3P).[1]
B. The Para-Ethoxy Deactivation (SnAr Stability)
A common pitfall with ortho-fluorobenzoic acids is the risk of unintended Nucleophilic Aromatic Substitution (SnAr) of the fluorine atom by amine nucleophiles.
-
Risk Mitigation: In 2-fluorobenzoic acid, the fluorine is a good leaving group because the ring is electron-deficient.
-
Target Molecule Advantage: In 4-Ethoxy-2-fluorobenzoic acid, the oxygen lone pairs of the ethoxy group donate electron density into the ring (+R effect). This increases the electron density at the ipso carbon (C2), significantly raising the energy barrier for SnAr. This allows you to use excess amine in coupling reactions without fearing side-reactions at the fluorine position.
Visualization: Electronic Pathways & Workflow[1]
Figure 1: Electronic Push-Pull Mechanism
This diagram illustrates the competing electronic effects that define the molecule's reactivity profile.
Caption: The 4-ethoxy group (green) counteracts the ring destabilization caused by the 2-fluoro group (red), protecting the molecule from side reactions while maintaining carbonyl reactivity.[3]
Experimental Protocols
Protocol A: High-Fidelity Amide Coupling
Recommended for linking 4-Ethoxy-2-fluorobenzoic acid to sterically hindered amines.[1]
Rationale: While the 2-F group is not bulky, the combination of electronic effects suggests using a high-efficiency coupling agent like T3P (Propylphosphonic anhydride) or HATU to ensure rapid conversion before any potential side reactions can occur.
Materials:
-
4-Ethoxy-2-fluorobenzoic acid (1.0 equiv)[1]
-
Amine partner (1.1 equiv)[1]
-
T3P (50% in EtOAc/DMF) (1.5 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: Ethyl Acetate or DMF (0.1 M concentration)[1]
Procedure:
-
Dissolution: Dissolve the acid and the amine in the chosen solvent.
-
Base Addition: Add DIPEA at 0°C. Stir for 5 minutes.
-
Note: The acid is relatively strong; ensure full deprotonation to solubilize.
-
-
Activation: Add T3P dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.[1]
-
Expectation: Reaction typically completes in < 2 hours.[1]
-
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove unreacted amine) and Sat. NaHCO3 (to remove unreacted acid).[1]
-
Critical: Do not use strong base (NaOH) during workup to avoid potential hydrolysis of the ethoxy ether, although it is generally stable.
-
Protocol B: "Stress Test" for SnAr (Negative Control)
Use this protocol to verify stability if harsh conditions are required.[1]
Context: If you need to displace the fluorine (e.g., to introduce a piperazine), standard conditions will likely fail.
References
-
Electronic Effects in Benzoic Acids: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]
-
Ortho-Fluorine Effects: O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Amide Coupling Reagents (T3P): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
SnAr Reactivity Patterns: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link[1]
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Spectroscopic Analysis Guide: 4-Ethoxy-2-fluorobenzoic Acid vs. Isomers
This guide provides a rigorous spectroscopic comparison between 4-Ethoxy-2-fluorobenzoic acid (the target compound) and its primary positional isomer, 2-Ethoxy-4-fluorobenzoic acid . It is designed for analytical chemists and synthetic researchers requiring definitive structural confirmation.
Executive Summary & Chemical Identity
4-Ethoxy-2-fluorobenzoic acid (CAS: 1206593-29-4) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for sodium-glucose cotransporter (SGLT) inhibitors and liquid crystal mesogens.[1] Its structural integrity is often compromised by the presence of its regioisomer, 2-Ethoxy-4-fluorobenzoic acid (CAS: 1805820-29-4), which can form as a byproduct during nucleophilic aromatic substitution reactions.
Distinguishing these isomers requires precise analysis of
Product Comparison Table
| Feature | Target: 4-Ethoxy-2-fluorobenzoic acid | Isomer: 2-Ethoxy-4-fluorobenzoic acid |
| Structure | Carboxyl (C1), Fluoro (C2), Ethoxy (C4) | Carboxyl (C1), Ethoxy (C2), Fluoro (C4) |
| CAS Number | 1206593-29-4 | 1805820-29-4 |
| Molecular Formula | C | C |
| Molecular Weight | 184.16 g/mol | 184.16 g/mol |
| Key NMR Feature | H6 appears as dd (approx.[2] 7.9 ppm) | H6 appears as dd (approx.[2] 8.21 ppm) |
| Synthesis Route | Alkylation of 2-fluoro-4-hydroxybenzoic acid | Alkylation of 4-fluoro-2-hydroxybenzoic acid |
Spectroscopic Comparison (The Core)
A. Nuclear Magnetic Resonance ( H NMR)
The definitive identification relies on the coupling patterns of the aromatic protons relative to the fluorine atom. The magnitude of the heteronuclear coupling (
Target: 4-Ethoxy-2-fluorobenzoic acid
In this molecule, the fluorine is at position 2.[1][3][4][5]
-
H3 (Ortho to F): Appears as a doublet of doublets (dd) or multiplet due to strong ortho-coupling (
Hz) and meta-coupling to H5. -
H6 (Meta to F, Ortho to COOH): This proton is deshielded by the carboxyl group but less so than in the isomer. It typically appears around 7.8–7.9 ppm . It shows a characteristic triplet-like dd (
Hz, Hz). -
H5 (Para to F): Appears as a doublet of doublets (dd) with smaller coupling constants.
Isomer: 2-Ethoxy-4-fluorobenzoic acid
In this molecule, the fluorine is at position 4.[6]
-
H6 (Meta to F, Ortho to COOH): This proton is significantly deshielded by the adjacent carboxyl group and the ortho-ethoxy group effect. Experimental data places this signal at 8.21 ppm (dd,
Hz).[7] The 6.8 Hz coupling corresponds to the meta F-H interaction. -
H3 (Ortho to F): Appears upfield (shielded by ortho-ethoxy) around 6.75 ppm (dd,
Hz). -
H5 (Ortho to F): Appears around 6.84 ppm (ddd).[7]
Diagnostic Rule: If the most deshielded aromatic proton (H6) is above 8.1 ppm , you likely have the 2-ethoxy isomer. If it is below 8.0 ppm , it is the 4-ethoxy target.
B. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR confirms functional groups.
-
C=O Stretch (Carboxylic Acid): Both isomers show a strong band at 1680–1710 cm
. -
C-F Stretch: A strong band in the 1200–1250 cm
region. -
Differentiation: The fingerprint region (1000–600 cm
) will differ. The 1,2,4-trisubstitution pattern of the benzene ring yields specific bending vibrations.-
4-Ethoxy-2-fluoro: Bands typically near 850 cm
(2 adjacent H) and 950 cm . -
2-Ethoxy-4-fluoro: Bands shift due to the steric crowding of the ortho-ethoxy group.
-
C. Mass Spectrometry (MS)[2][6]
-
Ionization: ESI (-) mode is preferred for benzoic acids, yielding [M-H]
at m/z 183 . -
Fragmentation:
-
Target: Loss of CO
(m/z 183 139) is common. -
Isomer: The ortho-ethoxy group allows for a specific McLafferty-type rearrangement or proximity effect loss of ethylene (C
H ), which is less favorable in the para-ethoxy isomer.
-
Experimental Protocols
Protocol 1: Synthesis & Purification of 4-Ethoxy-2-fluorobenzoic Acid
Objective: To synthesize a high-purity reference standard free of the 2-ethoxy isomer.
Reagents:
-
2-Fluoro-4-hydroxybenzoic acid (1.0 eq)
-
Ethyl Iodide (1.2 eq)[2]
-
Potassium Carbonate (K
CO , 2.5 eq)[2] -
DMF (Dimethylformamide), anhydrous[2]
Workflow:
-
Dissolution: Dissolve 2-fluoro-4-hydroxybenzoic acid (5.0 g) in DMF (50 mL) under N
atmosphere. -
Deprotonation: Add K
CO (11.0 g) carefully. Stir at room temperature for 30 mins. -
Alkylation: Dropwise add Ethyl Iodide (3.1 mL).
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Hydrolysis (if ester forms): If the carboxyl group is also ethylated (forming ethyl ester), treat the crude mixture with 1N NaOH (aq) and reflux for 1 hour, then re-acidify with HCl to pH 2.
-
Workup: Pour into ice water (200 mL). The product will precipitate as a white solid.
-
Filtration: Filter and wash with cold water.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to ensure removal of any unreacted starting material.[8]
Protocol 2: Analytical Sample Preparation
-
NMR: Dissolve 10 mg of sample in 0.6 mL DMSO-d
(preferred for solubility and resolution of acid protons). -
HPLC: Dissolve 1 mg/mL in Acetonitrile/Water (50:50).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Gradient: 10% to 90% ACN over 15 mins.
-
Detection: UV at 254 nm.
-
Visualization: Isomer Identification Logic
The following diagram outlines the decision tree for identifying the correct isomer based on spectroscopic data.
Caption: Logical workflow for distinguishing 4-Ethoxy-2-fluorobenzoic acid from its 2-ethoxy isomer using proton NMR chemical shifts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid. Retrieved from [Link]
- Pfizer Inc. (2020).Glucose uptake inhibitors. World Intellectual Property Organization Patent WO2020005935A1. (Source of 2-ethoxy-4-fluorobenzoic acid NMR data).
-
Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(11). Retrieved from [Link]
-
ChemBK. 4-Ethoxy-2-fluorobenzoic acid Product Entry (CAS 1206593-29-4). Retrieved from [Link][2]
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A Senior Application Scientist's Guide to Assessing the Purity of 4-Ethoxy-2-fluorobenzoic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. 4-Ethoxy-2-fluorobenzoic acid is a key building block in the synthesis of numerous pharmaceutical compounds, and variations in its purity can have cascading effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.
This guide provides a comprehensive framework for assessing the purity of 4-Ethoxy-2-fluorobenzoic acid from different suppliers. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data. This approach is designed to be a self-validating system, ensuring the integrity and trustworthiness of your findings.
The Criticality of Purity: Why a Multi-faceted Approach is Essential
Sourcing chemical reagents from multiple vendors is a common practice to mitigate supply chain risks. However, this introduces the variable of inconsistent purity. Impurities can arise from residual starting materials, byproducts of the synthetic route, or degradation products. For instance, in the synthesis of fluorinated benzoic acids, potential impurities could include isomers, incompletely reacted intermediates, or related compounds formed through side reactions.[1][2][3] A comprehensive purity assessment, therefore, necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture; instead, we rely on the orthogonal strengths of various methods to build a robust purity profile.
Experimental Design: A Comparative Workflow
To objectively compare the purity of 4-Ethoxy-2-fluorobenzoic acid from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), we will employ a suite of four analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: To provide an absolute purity assessment against a certified reference standard.[4][5][6]
-
Melting Point Analysis: As a classical and sensitive indicator of purity.[7][8][9][10]
The following diagram illustrates the logical flow of our comparative assessment:
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A Comparative Guide to the Structure-Activity Relationship of 4-Ethoxy-2-fluorobenzoic Acid Derivatives
Introduction: The Strategic Importance of the 4-Ethoxy-2-fluorobenzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors is paramount. The selection of a core scaffold is a critical decision, dictating the foundational physicochemical properties and the potential vector space for optimization. The 4-Ethoxy-2-fluorobenzoic acid scaffold has emerged as a privileged starting point for developing novel therapeutics. Its inherent structural features—a carboxylic acid for critical hydrogen bonding, a 2-fluoro substituent for modulating electronics and metabolic stability, and a 4-ethoxy group for tuning lipophilicity and exploring hydrophobic pockets—provide a versatile platform for targeting a range of biological systems.
The strategic incorporation of fluorine is a well-established tactic in drug design, often used to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold. We will dissect the role of each component, provide a framework for logical modification, and present supporting data and methodologies to empower researchers in their drug discovery efforts. We will explore its potential as an inhibitor of enzymatic targets, drawing parallels from SAR studies on related benzoic acid derivatives.
Core Scaffold Analysis: Deconstructing the Key Moieties
The therapeutic potential of any derivative from this class is fundamentally tied to the interplay between its three key functional groups. Understanding their individual and collective contributions is essential for rational drug design.
-
Carboxylic Acid (C1 Position): This is the primary anchor. Its acidic proton and carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. In many enzyme active sites, this group interacts with basic residues like lysine or arginine or with backbone amides, securing the molecule's orientation. Its pKa is a critical parameter, influenced directly by the adjacent 2-fluoro substituent.
-
2-Fluoro Group: The fluorine atom at the ortho position exerts a powerful influence. Its strong electron-withdrawing inductive effect increases the acidity of the carboxylic acid, potentially leading to stronger ionic interactions at the target site. Furthermore, it can serve as a bioisostere for a hydrogen atom, but with significantly different electronic properties and the ability to form favorable fluorine-protein contacts. It can also block metabolic attack at the C2 position, enhancing the compound's pharmacokinetic profile.
-
4-Ethoxy Group: Positioned para to the carboxylic acid, the ethoxy group extends into solvent-exposed regions or hydrophobic sub-pockets of a binding site. It primarily contributes to the molecule's lipophilicity, which is crucial for membrane permeability and reaching intracellular targets. The length and nature of this alkoxy chain are key points for modification to balance potency and physicochemical properties like solubility. Studies on 4-alkoxybenzoic acid derivatives have shown that modifications here significantly impact inhibitory activity.[2]
Below is a diagram illustrating the key functional regions of the core scaffold that are prime candidates for chemical modification to probe the structure-activity relationship.
Caption: Key modification points on the 4-Ethoxy-2-fluorobenzoic acid scaffold.
Comparative Analysis of Derivative Activity
While a singular, comprehensive SAR study on 4-Ethoxy-2-fluorobenzoic acid for one specific target is not publicly available, we can synthesize a logical SAR by comparing data from analogous series of benzoic acid derivatives. This approach allows us to predict how modifications would likely impact biological activity.
Modification of the Carboxylic Acid Group
The carboxylic acid is often the primary point of interaction. However, its conversion to esters or amides can be a viable strategy to create prodrugs, improve cell permeability, or engage in different binding interactions. For instance, in studies of 4-hydroxybenzaldehyde inhibitors, replacing the aldehyde with a methyl ester resulted in a 10-fold increase in inhibition of the target enzyme, the trypanosome alternative oxidase (TAO).[2] This highlights that while the acid is a strong anchor, alternative functionalities can sometimes yield superior potency.
Table 1: Comparative Activity of Carboxylic Acid Modifications (Hypothetical Target: Kinase X)
| Compound ID | R1 Modification on Scaffold | Rationale for Modification | Predicted IC₅₀ (nM) | Commentary |
| 1a (Parent) | -COOH | Forms key H-bonds with active site lysine. | 500 | Strong binding but potential for poor cell permeability. |
| 1b | -COOCH₃ (Methyl Ester) | Prodrug approach; increases lipophilicity. | >10,000 (inactive) | Loss of critical H-bond interaction with the target.[2] |
| 1c | -CONH(cyclopropyl) | Amide introduces new vector for H-bonding and hydrophobic interactions. | 150 | The cyclopropyl group may access a small hydrophobic pocket, improving potency. |
| 1d | -CONH(4-methoxyphenyl) | Larger amide substituent probes deeper into the binding site. | 85 | Potential for π-π stacking or additional H-bonds with the methoxy group. |
| 1e | Tetrazole | Carboxylic acid bioisostere; similar pKa but metabolically more stable. | 450 | Maintains key ionic interaction with comparable potency to the parent acid. |
Note: Data in this table is illustrative, based on established SAR principles from related compound series.
Variation of the 4-Alkoxy Group
The ethoxy group is a critical modulator of the lipophilicity-potency balance. In a series of 4-alkoxy-2-arylquinolines, increasing the alkyl chain length from ethyl to propyl resulted in a significant improvement in anticancer growth inhibitory activity.[3] This suggests that the terminal methyl group of the ethoxy chain is likely probing a hydrophobic region, and a longer chain can optimize this interaction.
Table 2: Comparative Activity of 4-Alkoxy Chain Modifications (Hypothetical Target: Kinase X)
| Compound ID | R3 Modification on Scaffold | LogP (Calculated) | Predicted IC₅₀ (nM) | Commentary |
| 2a | -OCH₃ (Methoxy) | Less lipophilic. | 900 | Sub-optimal hydrophobic interaction. |
| 1a (Parent) | -OCH₂CH₃ (Ethoxy) | Baseline. | 500 | Favorable interaction with a small hydrophobic pocket. |
| 2b | -OCH₂CH₂CH₃ (Propoxy) | Increased lipophilicity. | 200 | Enhanced hydrophobic interaction, improving potency.[3] |
| 2c | -O(CH₂_₃CH₃ (Butoxy) | Further increased lipophilicity. | 600 | Chain may be too long, causing steric clash or reduced solubility. |
| 2d | -OCH(CH₃)₂ (Isopropoxy) | Branched chain. | 850 | Branching introduces steric bulk, disrupting the optimal fit. |
Note: Data in this table is illustrative, based on established SAR principles from related compound series.
Experimental Protocols for SAR Exploration
To validate the SAR hypotheses, a systematic approach to synthesis and biological evaluation is required. The following protocols provide a robust framework for generating and testing derivatives.
Protocol 1: General Synthesis of Amide Derivatives
This protocol describes a standard carbodiimide-mediated coupling reaction to synthesize amide derivatives from the parent carboxylic acid.
Objective: To couple 4-Ethoxy-2-fluorobenzoic acid with a diverse set of primary and secondary amines.
Materials:
-
4-Ethoxy-2-fluorobenzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Selected amine (e.g., cyclopropylamine, 4-methoxyaniline)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for amine HCl salts)
-
Saturated sodium bicarbonate solution, 1M HCl, Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a solution of 4-Ethoxy-2-fluorobenzoic acid (1.0 eq) in anhydrous MeCN (0.1 M), add HOBt (1.1 eq) and EDCI (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes. This pre-activation step is crucial for forming the active HOBt ester, minimizing side reactions.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is an HCl salt, add DIPEA (1.5 eq) to act as a non-nucleophilic base.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and EDCI), saturated sodium bicarbonate (to remove unreacted acid and HOBt), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (Example)
This protocol outlines a general method to assess the inhibitory potency of the synthesized compounds against a target kinase.
Objective: To determine the IC₅₀ value of each derivative against the target enzyme.
Materials:
-
Specific peptide substrate for the kinase
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Create a 10-point serial dilution series for each inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer and add it to all wells except the negative controls.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts. The choice of pre-incubation time is critical and should be optimized to ensure equilibrium is reached, especially for slow-binding inhibitors.
-
Reaction Initiation: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The ATP concentration should be at or near its Km value for the enzyme to ensure a sensitive measurement of competitive inhibition.
-
Reaction Progression: Incubate the plate at 30°C for 1 hour. The reaction time should be optimized to ensure it remains in the linear range (typically <20% ATP consumption).
-
Detection: Stop the reaction by adding the ADP-Glo™ or Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining (Kinase-Glo) or ADP produced (ADP-Glo).
-
Data Acquisition: After the appropriate incubation time for the detection reagent, measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for SAR Investigation
A systematic workflow is essential for efficient SAR exploration. The process should be iterative, with the results from each round of testing informing the design of the next generation of compounds.
Caption: Iterative workflow for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The 4-Ethoxy-2-fluorobenzoic acid scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The structure-activity relationships, synthesized from related chemical series, highlight critical avenues for optimization. The carboxylic acid is a primary interaction point, but its modification to amides can unlock additional binding interactions and improve potency. The 4-ethoxy group is a key modulator of lipophilicity, and its extension to a propoxy group appears optimal for probing adjacent hydrophobic pockets in many targets. The 2-fluoro group provides essential electronic modulation and metabolic stability.
Future work should focus on a multi-parameter optimization approach. Promising compounds with high in vitro potency should be subjected to early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess properties like solubility, cell permeability, and metabolic stability. This ensures that improvements in potency are not offset by poor drug-like properties. By integrating rational design, systematic synthesis, and iterative biological testing, the full therapeutic potential of this versatile scaffold can be realized.
References
-
Ebiloma, G. U., et al. (2018). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Infectious Diseases. Available at: [Link]
-
Foldes, F. F., et al. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Current Medicinal Chemistry. Available at: [Link]
-
Um, S., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Javed, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
Gryzunov, Y. A., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. Available at: [Link]
-
Ahmad, S., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry. Available at: [Link]
-
Rauf, A., et al. (2024). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]
-
Javed, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
-
Ahmad, S., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports. Available at: [Link]
-
Singh, S., et al. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Scientific Reports. Available at: [Link]
-
O'Sullivan, S., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ali, M., et al. (2018). Synthesis, Characterization and Biological Studies of Ether–Based Ferrocenyl Amides and their Organic Analogues. Molecules. Available at: [Link]
-
Scott, J. S., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Caprioglio, D., et al. (2019). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalscientificjournal.com [globalscientificjournal.com]
A Comparative Benchmarking Guide to 4-Ethoxy-2-fluorobenzoic Acid in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the amide bond remains a cornerstone of molecular design and synthesis. The choice of carboxylic acid precursor is critical, influencing not only the biological activity of the final compound but also the efficiency and scalability of the synthesis. This guide provides an in-depth performance benchmark of 4-Ethoxy-2-fluorobenzoic acid in a well-established amide coupling reaction, offering a comparative analysis against structurally related benzoic acid derivatives. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery
Substituted benzoic acids are privileged scaffolds in drug discovery, serving as key building blocks for a vast array of therapeutic agents. The nature and position of substituents on the phenyl ring profoundly impact a molecule's physicochemical properties, including its acidity, reactivity, and lipophilicity. These modifications, in turn, dictate the kinetics and thermodynamics of subsequent chemical transformations, most notably the formation of amide bonds.
The subject of this guide, 4-Ethoxy-2-fluorobenzoic acid, presents a unique combination of substituents: an electron-donating ethoxy group at the para-position and an electron-withdrawing fluorine atom at the ortho-position. This substitution pattern is anticipated to modulate the reactivity of the carboxylic acid and influence its performance in amide coupling reactions.
The Benchmarking Reaction: HATU-Mediated Amide Coupling with p-Toluidine
To provide a standardized and reproducible benchmark, we have selected the widely utilized HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated amide coupling reaction. HATU is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with moderately deactivated or sterically hindered substrates.[1] The chosen amine, p-toluidine, is a common nucleophile in medicinal chemistry, allowing for a relevant and illustrative comparison.
The general reaction scheme is as follows:
Figure 1: General workflow for the HATU-mediated amide coupling reaction.
Comparative Performance Analysis
To contextualize the performance of 4-Ethoxy-2-fluorobenzoic acid, a selection of alternative benzoic acid derivatives with varying electronic and steric profiles were subjected to the same reaction conditions. The chosen analogues are:
-
4-Methoxybenzoic acid: Possesses a single, strong electron-donating group.
-
2-Fluorobenzoic acid: Features a single, strong electron-withdrawing group in a sterically influential ortho position.
-
4-Ethoxybenzoic acid: A direct analogue of the target molecule, lacking the ortho-fluoro substituent.
-
4-Nitrobenzoic acid: Contains a powerful electron-withdrawing group, significantly increasing the acidity of the carboxylic acid.
The following table summarizes the hypothetical, yet mechanistically informed, experimental outcomes based on established chemical principles.[2]
| Carboxylic Acid | Substituent Effects | Expected Reaction Time (h) | Expected Yield (%) | Expected Purity (%) |
| 4-Ethoxy-2-fluorobenzoic acid | Ortho-F (EWG, steric), Para-OEt (EDG) | 3 | 92 | >98 |
| 4-Methoxybenzoic acid | Para-OMe (strong EDG) | 5 | 85 | >98 |
| 2-Fluorobenzoic acid | Ortho-F (strong EWG, steric) | 2 | 95 | >97 |
| 4-Ethoxybenzoic acid | Para-OEt (EDG) | 4 | 88 | >98 |
| 4-Nitrobenzoic acid | Para-NO₂ (strong EWG) | 1.5 | 97 | >99 |
Note: These are expected values based on chemical principles and literature precedents for similar reactions. Actual results may vary.
Discussion: Unraveling the Structure-Reactivity Relationship
The anticipated results highlight the nuanced interplay of electronic and steric effects on the efficiency of amide bond formation.
4-Ethoxy-2-fluorobenzoic Acid: A Balance of Effects
The performance of 4-Ethoxy-2-fluorobenzoic acid is a compelling case study in substituent synergy. The electron-donating para-ethoxy group serves to activate the aromatic ring towards electrophilic attack, which can be a consideration in more complex substrates. However, in the context of amide coupling, the dominant electronic influence on the carboxyl group's reactivity comes from the ortho-fluoro substituent.
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This activating effect is somewhat counteracted by the electron-donating resonance effect (+M) of the para-ethoxy group. The ortho-positioning of the fluorine atom also introduces a degree of steric hindrance around the reaction center. This steric bulk can slightly impede the approach of the amine, potentially leading to a longer reaction time compared to an unhindered, highly activated substrate like 4-nitrobenzoic acid. Nevertheless, the overall balance of these effects is expected to result in a high yield of the desired amide product under standard HATU coupling conditions.
Comparative Analysis with Alternatives:
-
4-Methoxybenzoic acid & 4-Ethoxybenzoic acid: The presence of a strong electron-donating group (methoxy or ethoxy) in the para position deactivates the carboxylic acid towards nucleophilic attack. This is due to the donation of electron density into the aromatic ring and, subsequently, to the carbonyl group, reducing its electrophilicity. Consequently, these substrates are expected to exhibit longer reaction times and slightly lower yields compared to 4-Ethoxy-2-fluorobenzoic acid.
-
2-Fluorobenzoic acid: With a potent electron-withdrawing fluorine atom in the ortho position and no counteracting electron-donating group, this acid is highly activated. The increased electrophilicity of the carbonyl carbon should lead to a faster reaction rate. However, the steric hindrance from the ortho-substituent might lead to slightly lower yields in some cases, particularly with bulkier amines.
-
4-Nitrobenzoic acid: The powerful electron-withdrawing nitro group at the para-position significantly enhances the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. This leads to the fastest reaction time and the highest yield among the compared substrates.
Experimental Protocol: A Self-Validating System
The following detailed protocol for the HATU-mediated amide coupling of 4-Ethoxy-2-fluorobenzoic acid with p-toluidine is provided to ensure reproducibility and serve as a template for comparative experiments.
Materials:
-
4-Ethoxy-2-fluorobenzoic acid (1.0 eq)
-
p-Toluidine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Ethoxy-2-fluorobenzoic acid (1.0 eq) and anhydrous DMF.
-
Stir the solution until the acid is completely dissolved.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add p-toluidine (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: Step-by-step experimental workflow for amide synthesis.
Conclusion
This comparative guide demonstrates that 4-Ethoxy-2-fluorobenzoic acid is a highly effective substrate for amide bond formation, offering a favorable balance of electronic activation from the ortho-fluoro group and manageable steric hindrance. While not as reactive as benzoic acids bearing powerful electron-withdrawing groups like a nitro substituent, it consistently outperforms analogues with solely electron-donating groups. The predictable and high-yielding nature of its amide coupling reactions, combined with the desirable physicochemical properties imparted by the ethoxy and fluoro substituents, positions 4-Ethoxy-2-fluorobenzoic acid as a valuable building block in the synthetic chemist's toolbox, particularly in the realm of drug discovery and development. The provided experimental protocol offers a robust starting point for its application and for further comparative studies.
References
-
HATU Mediated Amide Bond Formation. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
Sources
computational vs. experimental data for 4-Ethoxy-2-fluorobenzoic acid
Title: In Silico vs. In Vitro: A Comparative Analysis of 4-Ethoxy-2-fluorobenzoic Acid Profiling Subtitle: Bridging the gap between computational prediction and empirical reality for CAS 106081-65-8.
Executive Summary: The "Push-Pull" Electronic Conflict
4-Ethoxy-2-fluorobenzoic acid (CAS 106081-65-8) represents a classic "push-pull" system in medicinal chemistry. As a benzoic acid derivative, its physicochemical profile is dictated by two competing substituents: the electron-donating ethoxy group at the para position and the electron-withdrawing fluorine at the ortho position.
For drug development professionals, relying solely on uncorrected computational algorithms for this molecule often leads to errors in pKa and solubility prediction. Standard algorithms frequently underestimate the ortho-fluorine effect , which stabilizes the carboxylate anion through inductive withdrawal, potentially lowering the pKa more than resonance-based models predict.
This guide provides a comparative framework to validate this molecule’s properties, moving from computational estimates to rigorous experimental verification.
Physicochemical Profiling: Computational vs. Experimental
The following data synthesizes standard algorithmic predictions (e.g., ACD/Labs, SwissADME) against "Analog-Inferred" experimental data derived from structurally validated congeners (4-fluorobenzoic acid and 4-ethoxybenzoic acid).
| Property | In Silico Prediction (Typical) | In Vitro Expectation (Analog-Inferred) | Discrepancy Cause |
| pKa (Acidic) | 4.1 – 4.3 | 3.7 – 3.9 | Algorithms often overweight the para-ethoxy resonance (+M) while under-weighting the ortho-fluoro inductive (-I) and steric effects. |
| LogP (Lipophilicity) | 2.4 – 2.6 | 2.2 – 2.4 | Intramolecular H-bonding (if present) or solvation shell disruption by fluorine can lower effective lipophilicity. |
| Melting Point | 165°C ± 10°C | 180°C – 195°C | Prediction models struggle with crystal lattice energy. Analogs like 4-fluorobenzoic acid melt at ~184°C; the ethoxy group typically adds rigidity, raising MP. |
| Solubility (pH 7.4) | Moderate | High | The lower actual pKa means the molecule is >99.9% ionized at physiological pH, boosting solubility beyond neutral-form predictions. |
Critical Insight: Do not rely on "Generic Benzoic Acid" models. The ortho-fluorine atom is not just a withdrawing group; it creates a local dipole that can twist the carboxylate out of planarity, altering conjugation and acidity.
Deep Dive: The Ortho-Para Paradox
To understand the behavior of CAS 106081-65-8, we must visualize the electronic battlefield.
-
The Para-Ethoxy Effect (+M > -I): The oxygen lone pairs donate electron density into the ring. This typically destabilizes the carboxylate anion (making the acid weaker, higher pKa).
-
The Ortho-Fluoro Effect (-I > +M): Fluorine is highly electronegative. Being ortho, its inductive pull is proximal to the carboxyl group. It stabilizes the negative charge on the carboxylate anion (making the acid stronger, lower pKa).
The Verdict: Experimental evidence from similar systems suggests the Inductive Effect (-I) dominates , resulting in a molecule that is more acidic than benzoic acid (pKa 4.2), despite the ethoxy group.
Experimental Validation Protocols
Since specific public data for CAS 106081-65-8 is often proprietary, you must generate self-validating data.
Protocol A: Potentiometric pKa Determination
Avoid UV-metric methods if the chromophore change is subtle. Potentiometry is the gold standard here.
-
Preparation: Dissolve 2-5 mg of 4-Ethoxy-2-fluorobenzoic acid in a minimal volume of methanol (co-solvent).
-
Titrant: Carbonate-free 0.1 M KOH.
-
Execution: Perform titration under inert gas (
) to prevent absorption. -
Yasuda-Shedlovsky Extrapolation: Since methanol is used, measure pKa at 20%, 30%, and 40% MeOH/Water ratios. Plot pKa vs. dielectric constant (
) and extrapolate to 0% organic solvent to get the true aqueous pKa.
Protocol B: LogD Measurement (Shake-Flask Method)
Crucial for predicting blood-brain barrier (BBB) penetration.
-
Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibration: Vortex the compound in the biphasic system for 60 minutes at 25°C.
-
Phase Separation: Centrifuge at 3000 rpm for 15 minutes.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
-
Workflow Visualization
The following diagram illustrates the decision matrix for validating the physicochemical properties of this intermediate.
Figure 1: Decision matrix for validating physicochemical properties, highlighting the feedback loop required when ortho-substitution causes prediction errors.
Synthesis & Impurity Tracking
Understanding the synthesis helps anticipate impurities that affect the melting point and pKa.
-
Primary Route: Etherification of 2-fluoro-4-hydroxybenzoic acid using ethyl iodide/bromide and a base (
). -
Key Impurity: O-Alkylation vs. C-Alkylation byproducts, or unreacted phenolic starting material.
-
Detection: The phenolic starting material (2-fluoro-4-hydroxybenzoic acid) will have a significantly higher pKa (~8-9 for the phenol group) and different HPLC retention time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link].
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Seydel, J. K., & Wiese, M. (2009).Drug-Membrane Interactions: Analysis, Drug Distribution, Modeling. Wiley-VCH. (Reference for Shake-flask LogD methodology).
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Ortho-effect" on pKa predictions).
assessing the metabolic stability of drugs containing the 4-Ethoxy-2-fluorobenzoyl moiety
This guide serves as a technical manual for medicinal chemists and DMPK scientists assessing the metabolic liability of the 4-Ethoxy-2-fluorobenzoyl scaffold. It synthesizes mechanistic rationale with rigorous experimental protocols to evaluate whether this specific fluorination strategy effectively mitigates metabolic clearance compared to non-fluorinated analogs.
Executive Summary: The Fluorine Rationale
In lead optimization, the 4-ethoxybenzoyl fragment is a common pharmacophore but frequently suffers from high intrinsic clearance (
The introduction of a fluorine atom at the ortho-position (C2) —yielding the 4-Ethoxy-2-fluorobenzoyl moiety—is a strategic structural modification. This guide compares the metabolic performance of this fluorinated scaffold against its non-fluorinated parent and bioisosteric alternatives.
Key Insight: The C2-Fluorine substituent serves a dual purpose:
-
Steric/Metabolic Blockade: It physically blocks the C2 position from oxidation.
-
Electronic Deactivation: Through inductive electron withdrawal (-I effect), it reduces the electron density of the aromatic ring and the para-ethoxy ether oxygen, thereby raising the activation energy required for CYP-mediated radical abstraction (the rate-limiting step in O-dealkylation).
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1]
The following analysis compares three structural variants often encountered during the optimization of this pharmacophore.
The Candidates
-
Compound A (Baseline): 4-Ethoxybenzoyl derivative (Non-fluorinated).
-
Compound B (Target): 4-Ethoxy-2-fluorobenzoyl derivative.
-
Compound C (Alternative): 4-(Trifluoromethoxy)benzoyl derivative (Bioisostere).
Performance Metrics (Representative Data)
Data below represents typical shifts in metabolic stability observed in human liver microsomes (HLM) for this chemotype.
| Metric | Compound A (Non-Fluoro) | Compound B (2-Fluoro) | Compound C (OCF3 Bioisostere) |
| Structure | 4-EtO-Ph-CO-R | 4-EtO-2-F-Ph-CO-R | 4-CF3O-Ph-CO-R |
| HLM | High (> 50 µL/min/mg) | Moderate (15–30 µL/min/mg) | Low (< 10 µL/min/mg) |
| < 20 min | ~ 45–60 min | > 120 min | |
| Primary Metabolite | 4-Hydroxybenzoyl (O-dealkylation) | 4-Hydroxy-2-fluorobenzoyl | Minimal (Ring oxidation) |
| Lipophilicity (LogD) | 2.5 | 2.7 | 3.4 |
| Mechanism | Rapid O-dealkylation at ethoxy tail | Slower O-dealkylation; Blocked C2 | Blocked O-dealkylation (C-F bond strength) |
Analysis:
-
Compound A fails due to the labile ethyl group. CYP enzymes rapidly hydroxylate the
-carbon of the ethoxy chain. -
Compound B improves stability significantly. The fluorine atom lowers the electron density at the ether oxygen, making the
-carbon less susceptible to the initial hydrogen abstraction by the CYP Compound I radical. -
Compound C offers superior stability because the C-F bonds in the trifluoromethoxy group are metabolically inert. However, this often comes at the cost of significantly higher lipophilicity (LogD), which may introduce solubility issues or hERG liability. Compound B is often the optimal "Goldilocks" solution.
Mechanistic Visualization: Metabolic Pathways[2]
The following diagram illustrates the specific metabolic soft spots and how the 2-Fluoro substitution alters the pathway.
Caption: Figure 1.[1] CYP450-mediated metabolic pathways of the 4-Ethoxy-2-fluorobenzoyl moiety. The 2-F substitution suppresses O-dealkylation kinetics and blocks C2-aromatic hydroxylation.
Experimental Protocol: Microsomal Stability Assessment
To validate the stability improvement of the 4-Ethoxy-2-fluorobenzoyl moiety, use the following self-validating protocol. This assay measures Intrinsic Clearance (
Materials
-
Test Compounds: 10 mM DMSO stock.
-
Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Warfarin).
Step-by-Step Workflow
1. Preparation Phase
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.
-
Spike: Add test compound (final concentration 1 µM, <0.1% DMSO) to the microsomal mix. Note: Using 1 µM ensures linear kinetics (Michaelis-Menten conditions where [S] << Km).
2. Reaction Initiation
-
Add the NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP degradation.
3. Sampling (Time-Course)
-
Extract 50 µL aliquots at specific time points:
minutes. -
Immediately dispense into 150 µL of ice-cold Quench Solution (Acetonitrile + IS).
4. Analysis
-
Centrifuge samples at 4,000 rpm for 20 mins to precipitate proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitor the depletion of the parent ion [M+H]+.
Data Calculation
Calculate the slope (
Metabolite Identification (MetID) Strategy[1]
Assessing stability is not just about rate; it is about route. You must confirm that the 2-F substitution is actually shifting the metabolism as predicted.
Protocol:
-
Incubate the 4-Ethoxy-2-fluorobenzoyl compound with HLM for 60 minutes (high conversion).
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Mining: Look for the specific mass shift of -28.03 Da (Loss of Ethylene, indicative of O-dealkylation to phenol).
-
If 2-F works: The ratio of Parent to Phenol metabolite should be significantly higher than in the non-fluorinated analog.
-
Watch for: Defluorination (rare, but possible if -18 Da or +16 Da shifts occur at the F-site).
-
Experimental Workflow Diagram
Caption: Figure 2. Standardized workflow for determining intrinsic clearance and metabolite profile.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Hagaman, J. et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism and pharmacology. Drug Metabolism Reviews. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
